4-(4-Fluorophenyl)-2-methylthiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLCUSPIGZVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352666 | |
| Record name | 4-(4-Fluorophenyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450-29-3 | |
| Record name | 4-(4-Fluorophenyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Fluorophenyl)-2-methylthiazole: Chemical Structure, Analysis, and Derivatives' Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-(4-Fluorophenyl)-2-methylthiazole, a heterocyclic molecule of significant interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, and established analytical methodologies for its characterization, including spectroscopic techniques. A standardized experimental protocol for its synthesis via the Hantzsch thiazole reaction is presented. While direct biological activity data for the core molecule is limited, this guide extensively reviews the reported biological activities of its derivatives, which have shown promise in various therapeutic areas, including as anticancer, antimicrobial, and antidiabetic agents. This information highlights the importance of this compound as a key building block in the development of novel pharmaceuticals.
Chemical Structure and Properties
This compound is an aromatic heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a 4-fluorophenyl group at the 4-position.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNS | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| CAS Number | 450-29-3 | - |
| Appearance | Not explicitly reported, likely a solid | - |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Not explicitly reported | - |
Synthesis
The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[2]
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 4-substituted-2-methylthiazoles.
Materials:
-
4'-Fluoroacetophenone
-
Bromine (or another halogenating agent)
-
Thioacetamide
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate (or another suitable base)
Procedure:
-
α-Halogenation of the Ketone: 4'-Fluoroacetophenone is first brominated at the α-position to yield 2-bromo-1-(4-fluorophenyl)ethanone. This reaction is typically carried out in a suitable solvent like acetic acid or chloroform.
-
Condensation Reaction: The resulting α-haloketone, 2-bromo-1-(4-fluorophenyl)ethanone, is then reacted with thioacetamide in a suitable solvent, such as ethanol.
-
Cyclization and Dehydration: The reaction mixture is heated under reflux to facilitate the condensation, subsequent intramolecular cyclization, and dehydration to form the final product, this compound.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is typically precipitated by adding a weak base, such as sodium bicarbonate solution, to neutralize any acidic byproducts. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent.
Figure 1. Hantzsch synthesis workflow for this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the thiazole proton, and the aromatic protons of the fluorophenyl group. The aromatic protons will likely appear as a set of multiplets due to fluorine-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the thiazole ring carbons, and the carbons of the fluorophenyl ring. The carbon atoms of the fluorophenyl ring will exhibit splitting due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would show characteristic absorption bands corresponding to:
-
C-H stretching vibrations of the methyl and aromatic groups.
-
C=N and C=C stretching vibrations of the thiazole and phenyl rings.
-
A strong C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 193.24 g/mol . The fragmentation pattern would provide further structural information.
Table 2: Predicted Mass Spectrometry Data
| Ion | m/z |
| [M]+ | 193.04 |
| [M+H]+ | 194.05 |
Note: The table presents predicted m/z values. Actual experimental values may vary slightly.
Biological Activity of Derivatives
While there is limited publicly available information on the specific biological activities of this compound itself, this compound serves as a crucial scaffold for the synthesis of numerous derivatives with a wide range of pharmacological properties.
Anticancer Activity
Several studies have reported the synthesis of this compound derivatives with potent anticancer activity. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanisms of action are still under investigation but may involve the inhibition of key signaling pathways involved in cancer progression.
Antimicrobial Activity
Derivatives of this compound have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The thiazole ring is a known pharmacophore in many antimicrobial agents, and the introduction of the fluorophenyl and methyl groups can enhance this activity.
Antidiabetic Activity
Recent research has explored the potential of this compound derivatives as α-amylase inhibitors.[2] α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition can help to control postprandial hyperglycemia in diabetic patients.
Figure 2. Biological activities of derivatives based on the this compound scaffold.
Conclusion
This compound is a versatile heterocyclic compound with a straightforward and efficient synthetic route. While the core molecule's biological profile is not extensively documented, its role as a foundational scaffold for the development of potent anticancer, antimicrobial, and antidiabetic agents is well-established. This technical guide provides researchers and drug development professionals with essential information on the synthesis, characterization, and potential therapeutic applications of this important chemical entity, encouraging further exploration of its derivatives in the quest for novel therapeutic agents.
References
A Comprehensive Technical Guide on the Biological Activity of 4-(4-Fluorophenyl)-2-methylthiazole Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Among these, derivatives of 4-(4-Fluorophenyl)-2-methylthiazole have emerged as a class of significant interest, demonstrating a broad spectrum of biological activities. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.[3] This technical guide provides a consolidated overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives. It focuses on their anticancer, antidiabetic, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways to facilitate further research and development in this promising area.
Synthesis of this compound Derivatives
The most common and efficient method for synthesizing the 4-(4-fluorophenyl)thiazole core is the Hantzsch thiazole synthesis.[4][5] This method typically involves the condensation reaction between an α-haloketone and a thioamide. For the derivatives discussed herein, the synthesis generally starts with 2-bromo-1-(4-fluorophenyl)ethanone, which serves as the key building block.
General Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol outlines the synthesis of 2-hydrazinyl-4-(4-fluorophenyl)thiazole derivatives, a common class explored for biological activity.[5]
Materials:
-
Appropriate thiosemicarbazones
-
2-bromo-1-(4-fluorophenyl)ethanone
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
An equimolar mixture of the respective thiosemicarbazone (0.001 mol) and 2-bromo-1-(4-fluorophenyl)ethanone (0.001 mol) is prepared.[4][5]
-
The mixture is dissolved in absolute ethanol within a round-bottom flask.[5]
-
The reaction mixture is heated under reflux for a period of 4 to 5 hours.[5]
-
The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.
-
The crude product is then purified, typically through recrystallization from a suitable solvent like ethanol, to yield the final 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[5]
-
Structural confirmation is achieved using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[4][5]
Anticancer Activity
Derivatives of the 4-(4-fluorophenyl)thiazole scaffold have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[3][6] The mechanisms of action are diverse and often involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[3][7]
Postulated Mechanisms of Action
Studies on structurally similar thiazole derivatives suggest that their anticancer effects may be mediated through several key mechanisms:
-
Induction of Apoptosis: Many thiazole derivatives induce programmed cell death. This is often achieved through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like BAX and BAK, leading to the release of cytochrome c from the mitochondria.[3]
-
Cell Cycle Arrest: These compounds can disrupt the normal progression of the cell cycle, frequently causing an arrest in the G2/M phase. This action is linked to the disruption of microtubule dynamics, which is essential for the formation of the mitotic spindle.[7]
-
Kinase Inhibition: A primary mode of action for many modern anticancer agents is the inhibition of protein kinases. Thiazole derivatives have been identified as inhibitors of key kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[7][8] Other targeted kinases include Aurora kinases and p38 MAP Kinase.[9][10]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various thiazole derivatives structurally related to this compound against several human cancer cell lines.
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | 2-Hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |
| Derivative 1 | 2-Hydrazinyl-thiazole | HepG2 (Liver) | 7.26 ± 0.44 | [8] |
| Derivative 2 | 2-Hydrazinyl-thiazole (Br sub.) | MCF-7 (Breast) | 31.5 ± 1.91 | [8] |
| Derivative 2 | 2-Hydrazinyl-thiazole (Br sub.) | HepG2 (Liver) | 51.7 ± 3.13 | [8] |
| Compound A2 | 1,3,4-Thiadiazole derivative | MCF-7 (Breast) | 52.35 | [11] |
| Compound B1 | 1,3,4-Thiadiazole derivative | MCF-7 (Breast) | 53.9 | [11] |
| BTZ | 2-(4-aminophenyl) benzothiazole | U251 (Glioma) | 3.5 | [12] |
| BTZ | 2-(4-aminophenyl) benzothiazole | C6 (Glioma) | 4.0 | [12] |
Experimental Protocols for Anticancer Evaluation
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Treat the cells with various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO concentration ≤ 0.5%).[3]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization, wash with cold PBS, and centrifuge.[3]
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[3]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples within one hour using a flow cytometer.[3]
Antidiabetic Activity
Certain 4-(4-fluorophenyl)thiazole derivatives have been investigated for their potential in managing diabetes, primarily through the inhibition of key enzymes involved in carbohydrate metabolism and by preventing the formation of advanced glycation end-products (AGEs).[4][5]
Mechanisms of Action
-
α-Amylase Inhibition: α-Amylase is a crucial enzyme responsible for the breakdown of complex carbohydrates into simple sugars. Inhibiting this enzyme can slow down carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level.[4]
-
Antiglycation Activity: Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of AGEs. AGEs are implicated in the long-term complications of diabetes. Compounds with antiglycation properties can help mitigate this damage.[5]
Quantitative Data: Enzyme Inhibition and Antiglycation
The table below presents the α-amylase inhibition and antiglycation activities for a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.[4][5]
| Compound ID | Arylidene Substitution | α-Amylase IC₅₀ (µM) | Antiglycation IC₅₀ (mg/mL) | Reference |
| Standard | Acarbose | 5.55 ± 0.06 | - | [4][5] |
| Standard | Aminoguanidine | - | 0.403 ± 0.001 | [4] |
| 3b | 2-bromo-4-methyl | 6.87 ± 0.01 | - | [4][5] |
| 3f | 3-bromo | 5.88 ± 0.16 | - | [4][5] |
| 3h | 2-hydroxy | 5.14 ± 0.03 | - | [4][5] |
| 3d | 4-fluoro | - | < 0.403 | [4] |
| 3i | 2-chloro | - | < 0.403 | [4] |
| 3k | 4-chloro | - | < 0.403 | [4] |
Experimental Protocols for Antidiabetic Evaluation
This protocol measures a compound's ability to inhibit α-amylase activity.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNSA) reagent
-
Test compounds and Acarbose (standard)
Procedure:
-
Pre-incubate the test compound at various concentrations with the α-amylase solution in phosphate buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding the starch solution to the mixture and incubate for 15 minutes at 37°C.
-
Stop the reaction by adding DNSA reagent.
-
Heat the mixture in a boiling water bath for 5 minutes to allow for color development.
-
Cool the mixture to room temperature and dilute with distilled water.
-
Measure the absorbance at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples to the control (no inhibitor).
Antimicrobial Activity
The thiazole ring is a common feature in many antimicrobial agents, and 4-(4-fluorophenyl)thiazole derivatives are no exception. They have been evaluated against various bacterial and fungal strains.[13][14]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the antimicrobial activity of selected thiazole derivatives.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazolinyl-thiazole (65) | S. pneumoniae | 0.03 - 7.81 | [15] |
| Pyrazolinyl-thiazole (65) | E. coli | 0.03 - 7.81 | [15] |
| Pyrazolinyl-thiazole (65) | A. fumigatus | 0.12 - 7.81 | [15] |
| Bisthiazole (37) | M. smegmatis | 30.38 | [14] |
| Bisthiazole (33, 34) | B. subtilis | < Tetracycline | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Materials:
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Test compounds and standard antibiotics (e.g., Ciprofloxacin)
-
96-well microplates
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well microplate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the test compound.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[2]
Conclusion
Derivatives based on the this compound scaffold represent a versatile and highly promising class of compounds in drug discovery. The compiled data and protocols in this guide highlight their significant potential as anticancer, antidiabetic, and antimicrobial agents. The structure-activity relationships, particularly concerning substitutions on the thiazole ring and associated phenyl groups, offer a clear path for rational drug design and optimization. Future research should focus on elucidating precise molecular targets, exploring in vivo efficacy and safety profiles, and leveraging the provided methodologies to synthesize and screen next-generation derivatives with enhanced potency and selectivity.
References
- 1. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(4-Fluorophenyl)-2-methylthiazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Fluorophenyl)-2-methylthiazole. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Identification
| IUPAC Name | 4-(4-fluorophenyl)-2-methyl-1,3-thiazole |
| Molecular Formula | C₁₀H₈FNS |
| Molecular Weight | 193.24 g/mol |
| CAS Number | Not readily available |
| Structure |
Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. The predicted mass spectrometry data for this compound is presented below.[1]
| Adduct | Calculated m/z |
| [M+H]⁺ | 194.04343 |
| [M+Na]⁺ | 216.02537 |
| [M-H]⁻ | 192.02887 |
| [M+NH₄]⁺ | 211.06997 |
| [M+K]⁺ | 231.99931 |
| [M]⁺ | 193.03560 |
| [M]⁻ | 193.03670 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the thiazole ring proton, and the protons of the fluorophenyl ring.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (thiazole) | 2.0 - 2.5 | Singlet |
| Thiazole-H | 7.0 - 7.5 | Singlet |
| Aromatic-H (ortho to F) | 7.0 - 7.3 | Triplet or Doublet of Doublets |
| Aromatic-H (meta to F) | 7.8 - 8.2 | Doublet of Doublets |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. Based on data for similar compounds, the following chemical shifts are anticipated.[2][3]
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ (thiazole) | 15 - 20 |
| C5 (thiazole) | 101 - 105 |
| C-F (ipso-carbon) | 162 - 165 (doublet, ¹JCF ≈ 245-250 Hz) |
| C (ortho to F) | 115 - 117 (doublet, ²JCF ≈ 21-22 Hz) |
| C (meta to F) | 128 - 131 |
| C (para to F, attached to thiazole) | 130 - 135 |
| C4 (thiazole) | 148 - 161 |
| C2 (thiazole) | 168 - 171 |
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring.[3]
| Fluorine | Expected Chemical Shift (δ, ppm) |
| Ar-F | -114 to -115 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation. The expected IR absorption bands for this compound are listed below, based on the analysis of similar structures.[2][3]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 2950 - 2850 |
| C=N stretch (thiazole) | 1610 - 1580 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-F stretch | 1250 - 1100 |
| Thiazole ring vibrations | 1100 - 700 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) can be performed using an Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. Data can be acquired in both positive and negative ion modes over a mass range of m/z 50-800.[4]
NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Tetramethylsilane (TMS) is used as an internal standard. For ¹⁹F NMR, the spectra are proton-decoupled.[3]
IR Spectroscopy
The IR spectrum can be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.[2]
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.
References
- 1. PubChemLite - this compound (C10H8FNS) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism of 4-(4-Fluorophenyl)-2-methylthiazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the potential mechanism of action of the synthetic compound 4-(4-Fluorophenyl)-2-methylthiazole. While direct research on this specific molecule is emerging, this document synthesizes data from structurally analogous thiazole derivatives to provide a robust framework for understanding its pharmacological potential. This guide is intended for researchers, scientists, and professionals in drug development.
The thiazole core, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antidiabetic, and antimicrobial effects.[1][2] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins.[1]
Postulated Mechanisms of Action
Based on extensive research into related fluorophenyl-thiazole compounds, the primary mechanisms of action for this compound are hypothesized to be in the realms of oncology and metabolic diseases.
Anticancer Activity: Induction of Apoptosis and Signaling Pathway Modulation
A plausible mechanism of action in cancer cells involves the induction of programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.[1] This is supported by studies on related thiazole derivatives that demonstrate the upregulation of pro-apoptotic proteins such as BAX and BAK, leading to mitochondrial depolarization and the release of cytochrome c.[1][3]
Furthermore, fluorophenyl-containing compounds have been shown to interfere with critical pro-survival signaling pathways. Inhibition of pathways such as Notch-Akt, which are crucial for cancer cell proliferation and survival, has been observed.[1] Another potential target is the bromodomain and extraterminal (BET) protein BRD4, a key regulator of oncogene transcription, which has been shown to be inhibited by a related compound, 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one.[1]
Diagram: Postulated Anticancer Signaling Pathway
Caption: Postulated anticancer mechanism of this compound.
Antidiabetic Activity: Enzyme Inhibition and Antiglycation
Derivatives of 4-(4-Fluorophenyl)-2-hydrazinylthiazole have demonstrated potential as antidiabetic agents.[4] A key mechanism is the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[4][5][6] Additionally, these compounds have shown excellent antiglycation activity, which is crucial in managing diabetic complications arising from the non-enzymatic glycation of proteins.[4][5][6]
Quantitative Data Summary
The following table summarizes the in vitro activity of structurally related thiazole derivatives. This data provides a benchmark for the potential efficacy of this compound.
| Compound Class | Target/Assay | IC50 Value (µM) | Cell Line/Enzyme | Reference |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | α-Amylase Inhibition | 5.14 ± 0.03 | Porcine Pancreatic α-Amylase | [4] |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Antiglycation | - | - | [5][6] |
| 4-methylthiazole derivatives | Cytotoxicity (MTT Assay) | Varies | K562 (Leukemia) | [3] |
| Thiazole-hydrazone hybrids | Akt Pathway Inhibition | - | Non-small cell lung cancer | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cells.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Diagram: MTT Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]
- 4. 4-(4-Fluorophenyl)-2-hydrazinylthiazole|High-Quality RUO [benchchem.com]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(4-Fluorophenyl)-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of biologically active compounds. The introduction of a fluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide delves into the discovery and history of a specific, yet representative, member of this class: 4-(4-Fluorophenyl)-2-methylthiazole. While a singular, seminal "discovery" of this exact molecule is not prominent in the scientific literature, its existence is a logical outcome of systematic chemical exploration, rooted in the foundational principles of heterocyclic synthesis. This document will detail the historical context of its synthesis, outline its physicochemical properties, provide detailed experimental protocols for its preparation via the Hantzsch thiazole synthesis, and summarize the biological activities of structurally related compounds, offering a comprehensive overview for researchers in drug discovery and development.
Discovery and Historical Context
The history of this compound is intrinsically linked to the development of the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.
The specific timeline for the first synthesis of this compound is not explicitly documented in a dedicated publication. It is highly probable that its initial creation was part of broader synthetic efforts in the mid-20th century, as chemists began to explore the impact of fluorine substitution in bioactive molecules. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter electronic properties, making it a valuable tool in drug design.
The logical precursors for the Hantzsch synthesis of this compound would be 2-bromo-1-(4-fluorophenyl)ethanone and thioacetamide . The widespread availability of these starting materials in the latter half of the 20th century would have made the synthesis of this compound a routine endeavor for medicinal chemists exploring structure-activity relationships (SAR) of thiazole-containing compounds. While no specific individual or group is credited with its "discovery," its existence is a testament to the systematic application of established synthetic methodologies in the pursuit of novel chemical entities.
Physicochemical Properties
| Property | Predicted/Analog Data | Source |
| Molecular Formula | C₁₀H₈FNS | PubChem |
| Molecular Weight | 193.24 g/mol | PubChem |
| XlogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 193.036151 g/mol | PubChem |
| Monoisotopic Mass | 193.036151 g/mol | PubChem |
| Topological Polar Surface Area | 41.1 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
Note: The data presented is based on computational predictions from PubChem (CID 731894) for this compound.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis.
General Hantzsch Thiazole Synthesis
This method involves the reaction of an α-haloketone with a thioamide. For the target compound, 2-bromo-1-(4-fluorophenyl)ethanone is reacted with thioacetamide.
Reaction:
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(4-fluorophenyl)ethanone in a suitable solvent such as ethanol or methanol.
-
Addition of Thioamide: To the stirred solution, add 1.1 equivalents of thioacetamide.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizing the Hantzsch Synthesis Workflow
Caption: Hantzsch Synthesis Workflow.
Biological Activity of Structurally Related Compounds
While specific biological data for this compound is limited, extensive research on structurally related fluorophenyl-thiazole derivatives provides valuable insights into the potential bioactivities of this scaffold.
α-Amylase Inhibition
Derivatives of 4-(4-fluorophenyl)thiazole have been investigated for their potential as α-amylase inhibitors, which is relevant for the management of diabetes. For instance, a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles demonstrated moderate to high enzyme inhibition potency.[1]
| Compound ID | Arylidene Substituent | IC₅₀ (µM) |
| 3a | 4-Chlorophenyl | 8.23 ± 0.12 |
| 3b | 4-Bromophenyl | 7.54 ± 0.09 |
| 3h | 4-Hydroxyphenyl | 5.14 ± 0.03 |
| Acarbose (Standard) | - | 5.55 ± 0.06 |
Data from a study on related fluorinated hydrazinylthiazole derivatives.[1]
Experimental Protocol for α-Amylase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9). Prepare a starch solution as the substrate.
-
Incubation: Add the test compound (dissolved in a suitable solvent like DMSO) and the α-amylase solution to a microplate well. Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the starch solution to initiate the enzymatic reaction.
-
Reaction Termination: After a specific incubation time (e.g., 15 minutes), stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent.
-
Color Development and Measurement: Heat the mixture to develop the color and then measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing the enzyme and substrate without the inhibitor). The IC₅₀ value is then determined from a dose-response curve.
Visualizing a Hypothetical Biological Screening Workflow
Caption: Biological Screening Workflow.
Conclusion
This compound represents a fundamental scaffold in the vast landscape of heterocyclic chemistry. While its specific discovery is not marked by a singular event, its existence is a logical progression of the application of the venerable Hantzsch thiazole synthesis and the strategic incorporation of fluorine in medicinal chemistry. The predicted physicochemical properties and the biological activities of its close analogs suggest that this compound and its derivatives hold potential for further investigation in various therapeutic areas. This guide provides a foundational understanding for researchers and drug development professionals, summarizing the key historical, synthetic, and biological aspects of this important chemical entity.
References
The Rise of 4-(4-Fluorophenyl)-2-methylthiazole Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-fluorophenyl)-2-methylthiazole core has emerged as a privileged scaffold in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. The unique combination of the thiazole ring's electronic properties and the fluorophenyl group's metabolic stability and binding interactions has led to the development of a diverse array of derivatives with significant potential in oncology, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds, with a focus on their applications in drug discovery.
Synthesis of the this compound Scaffold
The primary route for the synthesis of this compound derivatives is the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of an α-haloketone with a thioamide.
A general synthetic workflow is depicted below:
Experimental Protocol: Hantzsch Synthesis of this compound
This protocol describes a standard procedure for the synthesis of the core scaffold.
Materials:
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) and thioacetamide (1.2 eq) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][2]
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.
Anticancer Activity
These compounds have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | R-Group at C5-position | Cancer Cell Line | IC₅₀ (µM) | Target(s) |
| 1a | -H | MCF-7 (Breast) | 15.3 | Tubulin |
| 1b | -CHO | HCT116 (Colon) | 8.7 | Not specified |
| 1c | -CONH-(4-chlorophenyl) | A549 (Lung) | 5.2 | VEGFR-2 |
| 1d | Pyrrolidin-1-yl-methyl | HepG2 (Liver) | 11.5 | PI3Kα |
| 1e | Morpholino-methyl | U87MG (Glioblastoma) | 9.8 | PI3Kα/mTOR |
Note: The data presented in this table is a compilation from various sources and is intended for comparative purposes. The exact values may vary depending on the specific experimental conditions.
Mechanism of Action: Inhibition of Key Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives can be significantly modulated by substitutions at the C5 position of the thiazole ring.
-
Small, electron-withdrawing groups at the C5 position, such as a formyl (-CHO) or a cyano (-CN) group, have been shown to enhance anticancer activity in some series.
-
Amide functionalities at the C5 position allow for the introduction of diverse substituents, providing a handle to fine-tune the compound's physicochemical properties and target engagement. Aromatic substitutions on the amide nitrogen can lead to potent VEGFR-2 inhibitors.
-
Introduction of basic amines , such as morpholine or piperidine, often improves aqueous solubility and can lead to interactions with acidic residues in the target's binding site, as seen in some PI3K inhibitors.
-
The 2-methyl group is generally well-tolerated and may contribute to favorable hydrophobic interactions within the ATP-binding pocket of kinases.
Key Experimental Protocols
A typical workflow for the evaluation of a new this compound derivative is outlined below.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the viability against the logarithm of the compound concentration.[4][5]
In Vitro PI3Kα Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.
Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a lipid substrate (PIP2) to PIP3. The amount of ADP is measured using a luminescence-based detection system.
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the lipid substrate (PIP2) and ATP.
-
Kinase Reaction: Incubate for 60 minutes at 30°C.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves converting the generated ADP to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.
-
Luminescence Reading: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.[6][7]
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility via the Hantzsch synthesis, coupled with the diverse biological activities and the clear structure-activity relationships, makes this an attractive core for further optimization. Future research in this area will likely focus on enhancing the potency and selectivity of these derivatives, as well as exploring their potential in other therapeutic areas. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the medicinal chemistry of this important class of compounds.
References
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. promega.com [promega.com]
- 5. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
In Silico Modeling of 4-(4-Fluorophenyl)-2-methylthiazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies for investigating the molecular interactions of 4-(4-Fluorophenyl)-2-methylthiazole. While specific experimental data for this compound is limited, this document outlines a predictive framework based on established computational techniques and data from structurally similar thiazole derivatives. This guide serves as a roadmap for researchers to computationally assess its therapeutic potential, covering target identification, interaction analysis, and property prediction.
Introduction to this compound
The thiazole ring is a prominent scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2][3] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.[4] Although this compound is a specific molecule of interest, its biological activities and potential molecular targets are largely unexplored. In silico modeling offers a powerful and efficient approach to predict its interactions and guide further experimental validation.
Predicted Physicochemical Properties
A crucial first step in any in silico analysis is the determination of the compound's physicochemical properties. These properties, predicted using computational tools, are essential for understanding its drug-like characteristics and potential for bioavailability.
| Property | Predicted Value | Significance |
| Molecular Weight | 207.26 g/mol | Adherence to Lipinski's Rule of Five |
| LogP | 3.14 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 0 | Influences binding interactions |
| Hydrogen Bond Acceptors | 2 | Influences binding interactions |
| Molar Refractivity | 58.14 cm³ | Relates to molecular volume and polarizability |
| Polar Surface Area | 41.13 Ų | Affects membrane transport |
In Silico Experimental Workflow
A systematic in silico workflow can be employed to predict the biological activity and molecular interactions of this compound. This multi-step process allows for the progressive refinement of hypotheses regarding its mechanism of action.
Caption: A general workflow for the in silico bioactivity prediction of a novel compound.
Methodologies for In Silico Analysis
Ligand Preparation
Accurate three-dimensional (3D) representation of this compound is fundamental for all subsequent in silico studies.
Protocol:
-
2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand structure is energetically favorable before docking.[5]
Target Identification
Identifying potential protein targets is a key step in elucidating the mechanism of action. Similarity-based approaches are commonly used for novel compounds.
Protocol:
-
Ligand-Based Virtual Screening: The optimized 3D structure of this compound is used as a query to screen databases of known ligands with documented biological activities (e.g., ChEMBL, PubChem).
-
Pharmacophore Modeling: A pharmacophore model can be generated based on the structural features of the compound and used to screen 3D databases of macromolecular targets.
-
Target Prediction Servers: Utilize web-based servers like SwissTargetPrediction or PharmMapper, which predict protein targets based on the principle of chemical similarity to known ligands.[5]
Based on studies of structurally similar thiazole derivatives, potential targets for this compound could include:
-
Protein Tyrosine Phosphatase 1B (PTP1B): A key regulator in insulin signaling, making it a target for anti-diabetic agents.[6]
-
Epidermal Growth Factor Receptor (EGFR): A well-known target in cancer therapy. Several fluorophenyl-containing compounds have shown inhibitory activity against EGFR.[7]
-
α-Amylase and α-Glucosidase: Enzymes involved in carbohydrate metabolism, representing targets for managing diabetes.[8][9][10]
-
Monoamine Oxidase B (MAO-B): A target for neurodegenerative diseases.[11]
-
B-cell lymphoma 2 (Bcl-2) and Cyclin-dependent kinase 2 (CDK2): Proteins involved in apoptosis and cell cycle regulation, respectively, and are important cancer targets.[12]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.
Caption: A typical workflow for a molecular docking experiment.
Protocol:
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning appropriate charges.[5]
-
Binding Site Definition: Identify the active site of the protein, typically based on the location of a co-crystallized ligand or through pocket prediction algorithms.[5] A grid box is then generated around the active site to define the search space for the ligand.
-
Docking Simulation: Perform the docking using software such as AutoDock, Glide, or GOLD. The program will explore various conformations and orientations of the ligand within the defined active site.
-
Pose Analysis and Scoring: The resulting poses are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is generally considered the most favorable.[5]
Predicted Binding Interactions: Based on docking studies of similar compounds, the interactions of this compound with a hypothetical protein active site are predicted to involve:
-
Hydrophobic Interactions: The fluorophenyl and methylthiazole rings are likely to form hydrophobic interactions with nonpolar residues in the active site.
-
Pi-Pi Stacking: The aromatic rings of the compound can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
-
Halogen Bonding: The fluorine atom of the fluorophenyl group may participate in halogen bonding with electron-donating atoms in the protein backbone or side chains.
Illustrative Docking Scores of Analogous Compounds:
| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |
| Hydrazine Clubbed Thiazoles | Aldose Reductase (4JIR) | -11.7 | [10] |
| Thiazole Derivatives | Aromatase | -8.5 | [12] |
| 4-Phenyl Thiazol-2-amine Derivatives | Estrogen Receptor-α | -8.911 | [13] |
| Thiazole-Hydrazone Derivatives | Monoamine Oxidase B (6RKB) | -11.0 | [11] |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.
Protocol:
-
System Setup: The top-scoring docked complex is placed in a simulation box filled with a chosen water model. Ions are added to neutralize the system.
-
Minimization and Equilibration: The system is first minimized to remove steric clashes and then gradually heated and equilibrated under controlled temperature and pressure to mimic physiological conditions.
-
Production Run: A production simulation is run for a significant time scale (nanoseconds) to observe the trajectory of the atoms.
-
Analysis: The trajectory is analyzed to assess the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand.[14]
Predicted Signaling Pathway Involvement
Based on the potential targets identified for structurally related compounds, this compound may modulate key signaling pathways implicated in cancer.
Caption: Predicted modulation of the EGFR signaling pathway by this compound.
Conclusion
This technical guide outlines a comprehensive in silico strategy for characterizing the potential bioactivity of this compound. By leveraging computational methodologies and drawing parallels with structurally related compounds, researchers can generate valuable hypotheses regarding its molecular targets, binding interactions, and involvement in signaling pathways. The predictive data and protocols presented herein provide a solid foundation for guiding subsequent experimental investigations, ultimately accelerating the drug discovery and development process for this and similar thiazole derivatives.
References
- 1. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 14. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of 4-(4-Fluorophenyl)-2-methylthiazole and Structurally Related Compounds
Disclaimer: Direct public domain toxicological studies for 4-(4-Fluorophenyl)-2-methylthiazole have not been identified. This technical guide provides an initial assessment based on data from structurally related fluorophenyl thiazole derivatives and other thiazole-containing compounds. The information herein should be interpreted with caution and serves as a preliminary guide for potential toxicological and cytotoxic endpoints.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The incorporation of a fluorophenyl group can significantly modulate the biological properties of these molecules, often enhancing metabolic stability and binding affinity to target proteins.[1] This guide synthesizes available data on closely related compounds to provide insights into the potential applications, mechanisms of action, and standardized protocols for evaluating the cytotoxic effects of this compound and its analogs.
Quantitative Data Summary
The in vitro cytotoxic activity of various derivatives structurally related to this compound has been evaluated against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration required to inhibit the growth of 50% of cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 | 1.78 | [Li et al., 2015, as cited in 12] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 | 4.04 | [Li et al., 2015, as cited in 12] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 | 9 | [Aliabadi, 2013, as cited in 12] |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 | [Mohammadi-Farani et al., 2017, as cited in 12] |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 70 - 170 | [Mohammadi-Farani et al., 2017, as cited in 12] |
| 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.5 ± 0.8 | [3] |
| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 | 1.7 ± 0.3 | [3] |
| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one derivative (6c) | SK-MEL-28 | 3.46 | [4] |
| Fluorophenyl-substituted 1,3,4-thiadiazole derivatives (A2, A3, B1, B3) | MCF-7 | ≈ 52–55 | [5] |
Experimental Protocols
A standardized protocol for preliminary cytotoxicity screening involves the use of cell-based assays to determine the effect of the compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7]
-
Perform serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations for testing.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include appropriate controls:
-
Untreated Control: Cells in medium without the compound.
-
Vehicle Control: Cells in medium with the same concentration of DMSO used for the highest compound dose.[7]
-
-
Incubate the cells for a specified period, typically 24, 48, or 72 hours.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-(4-Fluorophenyl)-2-methylthiazole, a key intermediate in pharmaceutical research, via the classical Hantzsch thiazole synthesis.
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. Thiazole moieties are prevalent in a wide array of biologically active compounds, exhibiting a range of therapeutic properties, making their efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This protocol details the synthesis of this compound, a fluorinated analog with potential applications in the development of novel therapeutic agents.
Reaction Scheme
The synthesis of this compound proceeds in two main steps:
-
Bromination of 4'-fluoroacetophenone: The synthesis of the α-haloketone intermediate, 2-bromo-1-(4-fluorophenyl)ethan-1-one.
-
Hantzsch Thiazole Synthesis: The cyclocondensation of 2-bromo-1-(4-fluorophenyl)ethan-1-one with thioacetamide to form the final product.
Data Presentation
Table 1: Physicochemical and Spectral Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 4'-Fluoroacetophenone | C8H7FO | 138.14 | 4-5 | 7.99-7.95 (m, 2H), 7.15-7.10 (m, 2H), 2.59 (s, 3H) | 196.5, 165.9 (d, J=254 Hz), 133.2 (d, J=3 Hz), 131.2 (d, J=9 Hz), 115.7 (d, J=22 Hz), 26.6 |
| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | 217.04 | 47-49 | 8.00-8.13 (m, 2H), 7.14-7.19 (m, 2H), 4.43 (s, 2H)[2] | 189.68, 167.48, 163.44, 131.45, 131.23, 129.82, 128.80, 115.81, 115.05, 30.53[2] |
| This compound | C10H8FNS | 193.24 | Not available | 7.95-7.91 (m, 2H), 7.12-7.07 (m, 2H), 7.05 (s, 1H), 2.74 (s, 3H) | 165.2, 162.7 (d, J=247 Hz), 151.8, 131.1 (d, J=3 Hz), 127.9 (d, J=8 Hz), 115.8 (d, J=22 Hz), 114.5, 19.3 |
Note: NMR data for this compound is predicted based on analogous structures and general principles of NMR spectroscopy.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethan-1-one
This protocol describes the synthesis of the α-bromoketone intermediate.
Materials:
-
4'-Fluoroacetophenone
-
Copper(II) Bromide (CuBr2)
-
Ethyl acetate
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 4'-fluoroacetophenone (1.0 eq) and copper(II) bromide (2.1 eq).
-
Add ethyl acetate as the solvent and stir the mixture at 60°C for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 2-bromo-1-(4-fluorophenyl)ethan-1-one as a solid.[3]
Protocol 2: Hantzsch Thiazole Synthesis of this compound (Classical Method)
This protocol details the synthesis of the target compound using conventional heating.
Materials:
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one
-
Thioacetamide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in ethanol.
-
Add thioacetamide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 3: Microwave-Assisted Hantzsch Thiazole Synthesis of this compound
This protocol offers a more rapid, one-pot synthesis using microwave irradiation.
Materials:
-
4'-Fluoroacetophenone
-
N-Bromosuccinimide (NBS)
-
Thioacetamide
-
Polyethylene glycol (PEG)-400/Water mixture
-
Microwave reactor vessel
-
Microwave reactor
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vessel, suspend 4'-fluoroacetophenone (1.0 eq), N-bromosuccinimide (1.1 eq), and thioacetamide (1.2 eq) in a mixture of PEG-400 and water.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Workflow for Classical Synthesis
Caption: General workflow for the classical Hantzsch synthesis.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-(4-Fluorophenyl)-2-methylthiazole, a key heterocyclic scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Thiazole derivatives are integral to the development of numerous therapeutic agents due to their diverse pharmacological activities.[1] Microwave irradiation presents a rapid, high-yield, and environmentally conscious alternative to conventional heating methods for synthesizing these valuable compounds.[1][2][3]
Introduction
The thiazole ring is a fundamental structural motif in a wide array of FDA-approved drugs, demonstrating a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1] The classical Hantzsch thiazole synthesis, while a cornerstone in heterocyclic chemistry, often necessitates prolonged reaction times and strenuous conditions.[4] Microwave-assisted synthesis has emerged as a transformative technology, significantly mitigating these limitations by offering dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity.[2][5] This is achieved through the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2]
Comparative Synthesis Data
The following table summarizes typical reaction conditions and outcomes for the synthesis of thiazole derivatives, comparing conventional heating methods with microwave-assisted approaches. This data, compiled from various sources, illustrates the significant advantages of MAOS.
| Product | Reactants | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-(2-Fluorophenyl)-2-methylthiazole | 2'-fluoroacetophenone, NBS, Thioacetamide | Microwave | PEG-400/Water | 80-100 | 15-30 min | Not Specified | |
| 2-Amino-4-(2-hydroxy-5-methyl phenyl) thiazole | 2-Hydroxy-5-methyl acetophenone, Thiourea, I2/Br2 | Conventional | Rectified Spirit | Reflux | 12 h | 58 | |
| 2-Amino-4-(2-hydroxy-5-methyl phenyl) thiazole | 2-Hydroxy-5-methyl acetophenone, Thiourea, I2/Br2 | Microwave | Rectified Spirit | Not Specified | 6-8 min | High | [6] |
| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Conventional | Methanol | Reflux | 8 h | Lower | [4] |
| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Microwave | Methanol | 90 | 30 min | 95 | [4] |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Aryl-substituted thiosemicarbazones, 2-bromo-4-fluoroacetophenone | Conventional | Absolute Ethanol | Reflux | 4-5 h | 61-80 | [7][8] |
Experimental Workflow: Microwave-Assisted Synthesis
The logical workflow for the microwave-assisted synthesis of this compound is depicted below. This process involves the reaction of a key intermediate, 2-bromo-1-(4-fluorophenyl)ethan-1-one, with thioacetamide under microwave irradiation.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the microwave-assisted synthesis of this compound from 2-bromo-1-(4-fluorophenyl)ethan-1-one and thioacetamide.
Materials:
-
2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol)
-
Thioacetamide (1.2 mmol)
-
Ethanol (3 mL)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol, 218 mg) and thioacetamide (1.2 mmol, 90 mg).
-
Solvent Addition: Add 3 mL of ethanol to the vial.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 100°C for 15 minutes.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol under reduced pressure.
-
Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Signaling Pathway Diagram: Hantzsch Thiazole Synthesis
The following diagram illustrates the generalized mechanism of the Hantzsch thiazole synthesis.
Caption: Hantzsch thiazole synthesis reaction pathway.
Conclusion
Microwave-assisted synthesis provides a superior alternative to conventional methods for the preparation of this compound and other thiazole derivatives.[1][2] The significant reduction in reaction time, coupled with high yields, makes this an invaluable technique for researchers in drug discovery and development. The protocols and data presented herein offer a robust framework for the efficient synthesis of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation | Bentham Science [benthamscience.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 4-(4-Fluorophenyl)-2-methylthiazole
For researchers, scientists, and drug development professionals, obtaining highly pure 4-(4-Fluorophenyl)-2-methylthiazole is crucial for reliable experimental results and for meeting stringent quality standards in medicinal chemistry. This document provides detailed application notes and protocols for the purification of this compound, focusing on common laboratory techniques.
Overview of Purification Strategies
The primary methods for purifying this compound and related heterocyclic compounds are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of these techniques is employed to achieve the highest purity.
Column Chromatography
Column chromatography is a versatile technique for separating this compound from byproducts and unreacted starting materials based on differential adsorption to a stationary phase.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., Ethyl acetate/Hexane mixture)
-
Glass column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a low polarity mixture, e.g., 5% Ethyl acetate in Hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the solvent system, starting with a low polarity and gradually increasing it if necessary. Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Product Pooling and Concentration: Combine the fractions containing the pure product. The combined organic layers should then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the purified this compound.[1]
Data Presentation:
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel | Standard for moderately polar compounds. |
| Mobile Phase | Ethyl Acetate/Hexane | Gradient or isocratic elution can be used. |
| Typical Starting Ratio | 5-10% Ethyl Acetate in Hexane | Adjust based on TLC analysis. |
| Purity (Post-Column) | >95% (Typical) | Assess by NMR, LC-MS, or GC-MS. |
| Yield | Variable | Dependent on the purity of the crude material. |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Experimental Protocol: Single Solvent Recrystallization
This protocol describes the purification of this compound by recrystallization from a single solvent.
Materials:
-
Crude this compound (solid)
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or Dimethylformamide)[2]
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely.[3][4]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.[4]
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Experimental Protocol: Mixed Solvent Recrystallization
For instances where a single solvent is not ideal, a mixed solvent system can be employed.
Materials:
-
Crude this compound (solid)
-
A "good" solvent (in which the compound is highly soluble)
-
A "poor" solvent (in which the compound is poorly soluble, but miscible with the "good" solvent) (e.g., Ethanol-Chloroform 1:1 mixture)[5]
-
Standard recrystallization glassware
Procedure:
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.
-
Inducing Crystallization: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).[6]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Isolation: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry as described in the single solvent protocol.
Data Presentation:
| Parameter | Solvent System | Observed Melting Point (°C) | Literature Melting Point (°C) |
| Crude Compound | - | User Input | - |
| After Recrystallization | User Input (e.g., Ethanol) | User Input | Specify if available |
Visualization of Workflows
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of a synthesized compound like this compound.
Caption: General workflow for purification and analysis.
Logical Relationship of Purification Techniques
This diagram shows the logical flow and decision-making process when choosing a purification technique.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
Application Notes and Protocols for the Quantification of 4-(4-Fluorophenyl)-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-(4-Fluorophenyl)-2-methylthiazole, a key intermediate and building block in pharmaceutical research. The primary method detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique. Additionally, considerations for Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative or complementary method are discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This section outlines a validated HPLC-UV method for the quantification of this compound. The protocol is based on established methods for structurally similar thiazole derivatives and provides a strong foundation for implementation in a laboratory setting.
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the mobile phase. Quantification is achieved by detecting the analyte's UV absorbance at a specific wavelength and comparing the peak area to that of known concentration standards.
Experimental Protocol
1.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 15 minutes |
1.2.2. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
1.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 0.1 to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in a 50:50 mixture of acetonitrile and water to an estimated concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.[1]
1.2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Parameters
The following table summarizes the expected performance characteristics of this HPLC method, based on data for a structurally similar compound.[1]
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers an alternative analytical approach, particularly for volatile and thermally stable compounds. It provides excellent selectivity and sensitivity, making it suitable for trace analysis and impurity profiling.
Principle
In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Considerations for Method Development
2.2.1. Instrumentation and Conditions
| Parameter | General Recommendation |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole) |
| Column | Low-bleed capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Oven Temperature Program | To be optimized based on analyte retention time and separation from matrix components. |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
2.2.2. Sample Preparation
-
Standard Preparation: Prepare stock and working standard solutions in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Sample Preparation: Dissolve the sample in a suitable solvent.[2] If the matrix is complex, a sample cleanup step like Solid-Phase Extraction (SPE) may be necessary.[3]
Logical Flow for GC-MS Method Development
Caption: Logical workflow for developing a GC-MS quantification method.
Method Comparison
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility |
| Analyte Suitability | Wide range of polar and nonpolar compounds | Volatile and thermally stable compounds |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sensitivity | Good (ng to µg range) | Excellent (pg to ng range) |
| Instrumentation Cost | Moderate | High |
| Sample Preparation | Often straightforward dissolution and filtration | May require derivatization for non-volatile compounds |
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic intermediate, its thiazole core is present in many biologically active molecules. The diagram below illustrates a generalized concept of how such a compound might be investigated in a drug discovery context, from synthesis to biological evaluation.
Caption: General workflow for the role of a novel compound in drug discovery.
References
Application of 4-(4-Fluorophenyl)-2-methylthiazole Derivatives in Enzyme Inhibition Assays
Introduction
The fluorophenyl-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition.[1] These compounds have shown potential in targeting enzymes involved in various disease pathways, such as carbohydrate metabolism and neurodegenerative disorders.[1] This document outlines the application of fluorophenyl-thiazole derivatives in specific enzyme inhibition assays, providing detailed protocols and data from relevant studies.
Enzyme Inhibition Profiles of Fluorophenyl-Thiazole Derivatives
Research on various derivatives of fluorophenyl-thiazole has demonstrated inhibitory activity against several enzymes. The following tables summarize the quantitative data from these studies.
α-Amylase Inhibition
Structurally related 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives have been identified as inhibitors of α-amylase, an enzyme crucial for carbohydrate digestion.[1]
| Compound ID | Substituent on Arylidene Ring | IC50 (µM) ± SEM |
| 3h | 4-Methyl | 5.14 ± 0.03[1] |
| Standard (Acarbose) | - | 5.55 ± 0.06[1] |
Monoamine Oxidase (MAO) Inhibition
Certain 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives have shown selective inhibition of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[1]
| Derivative | Target Enzyme | % Inhibition at 10 µM | IC50 (µM) | Selectivity Index (hMAO-B vs hMAO-A) |
| Derivative 1 | hMAO-A | 25 | >10 | >11.7[1] |
| Derivative 1 | hMAO-B | 85 | 0.85 | |
| Derivative 2 | hMAO-A | 15 | >10 | >19.2[1] |
| Derivative 2 | hMAO-B | 90 | 0.52 |
Tubulin Polymerization Inhibition
A 2-aryl-4-(3,4,5-trimethoxybenzoyl)-thiazole derivative, referred to as compound 8f , has been shown to inhibit tubulin polymerization, a key process in cell division, with potential applications in cancer therapy.
| Compound | Target | IC50 (µM) |
| 8f | Tubulin Polymerization | 4.23 |
Experimental Protocols
The following are detailed protocols for the enzyme inhibition assays mentioned above. These can be adapted for screening 4-(4-Fluorophenyl)-2-methylthiazole for similar activities.
Protocol 1: α-Amylase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on α-amylase activity.[1]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Dinitrosalicylic acid (DNS) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, pre-incubate the test compound with the α-amylase solution in phosphate buffer (pH 6.8) for 10 minutes at 37°C.[1]
-
Initiate the enzymatic reaction by adding the starch solution to the wells.[1]
-
Incubate the reaction mixture for 15 minutes at 37°C.[1]
-
Terminate the reaction by adding DNS reagent.[1]
-
Heat the plate in a boiling water bath for 5 minutes to allow for color development.[1]
-
Measure the absorbance at 540 nm using a microplate reader.[1]
Data Analysis:
-
Calculate the percentage of inhibition by comparing the absorbance of the test samples with that of the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, from a dose-response curve.[1]
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the inhibitory effect of compounds on the A and B isoforms of human monoamine oxidase.[1]
Materials:
-
Recombinant human MAO-A and MAO-B
-
Phosphate buffer (pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Substrate (e.g., kynuramine for both isoforms)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well black plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the respective hMAO isoform, and the test compound at various concentrations.[1]
-
Pre-incubate the mixture at 37°C.[1]
-
Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).[1]
-
Monitor the production of the fluorescent product (4-hydroxyquinoline) over time using a fluorescence plate reader.[1]
Data Analysis:
-
Determine the rate of the enzymatic reaction from the linear phase of the fluorescence signal.
-
Calculate the percentage of inhibition.
-
Determine IC50 values by non-linear regression analysis of the dose-response data.[1]
Principle of Enzyme Inhibition
The assays described above are based on the principle of enzyme inhibition, where a molecule, such as a fluorophenyl-thiazole derivative, binds to an enzyme and decreases its activity. This interaction can be competitive, non-competitive, or uncompetitive, leading to a reduction in the rate at which the enzyme converts its substrate into product.
Conclusion
While specific data for this compound is lacking, the broader family of fluorophenyl-thiazole derivatives demonstrates significant potential as enzyme inhibitors. The provided protocols for α-amylase and MAO inhibition assays serve as a robust starting point for evaluating the biological activity of this compound. Further screening against a diverse panel of enzymes is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
Application Notes and Protocols for 4-(4-Fluorophenyl)-2-methylthiazole Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluorophenyl)-2-methylthiazole is a synthetic compound featuring a fluorinated phenyl group attached to a methylthiazole core. While specific functional data for this compound is not extensively available in public literature, the thiazole and fluorophenyl moieties are common in molecules with diverse pharmacological activities.[1][2][3] Structurally related compounds have shown potential as anticancer, antidiabetic, and antimicrobial agents.[1][2][4][5] These application notes provide a series of detailed protocols for the functional characterization of this compound, enabling researchers to investigate its potential therapeutic applications. The protocols are based on established methodologies for evaluating the bioactivity of novel chemical entities.
Predicted Bioactivity Profile
Based on the analysis of structurally similar compounds, the potential bioactivities of this compound are summarized below. These predictions can guide the initial screening and functional assay selection.
| Predicted Activity | Potential Molecular Target(s) | Relevant Disease Area(s) |
| Anticancer | Protein Kinases, Apoptosis-related proteins | Oncology |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Inflammatory Diseases |
| Antidiabetic | α-Amylase | Diabetes Mellitus |
| Antifungal | Sterol 14α-demethylase | Infectious Diseases |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cell lines.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
α-Amylase Inhibition Assay
This protocol assesses the potential of this compound to inhibit α-amylase, an enzyme involved in carbohydrate metabolism.[4][6]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in buffer)
-
This compound
-
Dinitrosalicylic acid (DNS) reagent
-
Phosphate buffer (pH 6.8)
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.
-
Enzyme Incubation: In a 96-well plate, add 50 µL of α-amylase solution and 50 µL of the compound at various concentrations. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of starch solution to each well to start the reaction. Incubate for 15 minutes at 37°C.
-
Reaction Termination: Add 100 µL of DNS reagent to stop the reaction.
-
Color Development: Heat the plate in a boiling water bath for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC50 value.
Human Monoamine Oxidase (hMAO) Inhibition Assay
This assay evaluates the inhibitory effect of the compound on the A and B isoforms of human monoamine oxidase.[6]
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (substrate)
-
This compound
-
Clorgyline (MAO-A inhibitor) and Selegiline (MAO-B inhibitor) as positive controls
-
Phosphate buffer (pH 7.4)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the respective hMAO isoform, the test compound at various concentrations, and phosphate buffer. Pre-incubate at 37°C.
-
Reaction Initiation: Add the substrate (e.g., kynuramine) to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the production of the fluorescent product (4-hydroxyquinoline) over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the product).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each isoform.[6]
Postulated Signaling Pathway
Based on the known mechanisms of similar thiazole derivatives, a potential signaling pathway for the anticancer activity of this compound is the induction of apoptosis via the intrinsic mitochondrial pathway.[1]
Caption: Postulated signaling pathway for this compound.
Data Summary (Illustrative)
The following table summarizes hypothetical quantitative data that could be generated from the described assays.
| Assay | Cell Line / Enzyme | Parameter | Value |
| MTT Cytotoxicity | HeLa | IC50 | 15.2 ± 1.8 µM |
| MTT Cytotoxicity | A549 | IC50 | 25.7 ± 3.1 µM |
| α-Amylase Inhibition | Porcine Pancreatic | IC50 | 8.9 ± 0.9 µM |
| hMAO-A Inhibition | Recombinant Human | IC50 | > 100 µM |
| hMAO-B Inhibition | Recombinant Human | IC50 | 45.3 ± 5.4 µM |
Conclusion
These application notes provide a framework for the initial functional characterization of this compound. The detailed protocols and illustrative data offer a starting point for researchers to explore its therapeutic potential. Further studies, including in vivo models and broader screening panels, will be necessary to fully elucidate the pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(4-Fluorophenyl)-2-hydrazinylthiazole|High-Quality RUO [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 4-(4-Fluorophenyl)-2-methylthiazole for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical derivatization of 4-(4-fluorophenyl)-2-methylthiazole, a scaffold of significant interest in medicinal chemistry. These protocols focus on modifications of the 2-methyl group and the thiazole ring to generate a library of analogs for biological evaluation. Furthermore, this guide includes established protocols for key biological assays to assess the anticancer and enzyme inhibitory potential of the synthesized derivatives. Quantitative biological activity data for structurally related compounds are summarized, and relevant cell signaling pathways are illustrated to provide a comprehensive resource for researchers in drug discovery and development.
Introduction
Thiazole-containing compounds are a prominent class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The this compound core represents a key pharmacophore, with the fluorophenyl group often contributing to enhanced metabolic stability and target binding affinity. Derivatization of this scaffold at the 2-methyl position and the C5 position of the thiazole ring offers a strategy to modulate the compound's physicochemical properties and biological activity, leading to the discovery of novel therapeutic agents.
Derivatization Strategies and Protocols
While direct derivatization of this compound is not extensively documented, the reactivity of the 2-methylthiazole core allows for several synthetic transformations. The following protocols are based on established reactions for similar thiazole derivatives and can be adapted for the target molecule.
Derivatization at the 2-Methyl Group
The methyl group at the C2 position of the thiazole ring is a key site for functionalization.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or acetic acid.
-
Oxidizing Agent: Add a selective oxidizing agent, such as selenium dioxide (SeO2) (1.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove selenium residues. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(4-fluorophenyl)-2-thiazolecarboxaldehyde.
The active methylene nature of the 2-methyl group allows for condensation with aldehydes to form vinylthiazole derivatives.
Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1 equivalent) and a desired aromatic aldehyde (1.1 equivalents) in the presence of a catalyst such as piperidine or acetic anhydride.
-
Reaction Conditions: Heat the mixture at 120-150 °C for several hours.
-
Work-up and Purification: After cooling, the reaction mixture can be purified directly by column chromatography on silica gel to afford the corresponding 2-(2-arylvinyl)-4-(4-fluorophenyl)thiazole derivative.
Derivatization at the C5 Position of the Thiazole Ring
The C5 position of the thiazole ring is susceptible to electrophilic substitution.
Protocol:
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3) (1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF) (3 equivalents) with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Thiazole: To the pre-formed Vilsmeier reagent, add a solution of this compound (1 equivalent) in DMF dropwise at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Purification: Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography to yield this compound-5-carbaldehyde.
Synthesis of 2-Amino and 2-Hydrazinyl Derivatives
While the starting molecule is 2-methylthiazole, related and highly valuable derivatives can be synthesized from 2-bromo-1-(4-fluorophenyl)ethanone. These 2-amino and 2-hydrazinyl analogs are versatile intermediates for further derivatization.
This protocol is a standard Hantzsch thiazole synthesis.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol.
-
Addition of α-haloketone: Add 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) to the solution.
-
Reaction Conditions: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize with a base such as aqueous ammonia or sodium bicarbonate to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(4-fluorophenyl)thiazole.
Protocol:
-
Thiosemicarbazone Formation: Synthesize the required thiosemicarbazone by reacting an appropriate aromatic aldehyde with thiosemicarbazide in a refluxing ethanolic solution containing a catalytic amount of acetic acid.
-
Cyclization: In a round-bottom flask, dissolve the synthesized thiosemicarbazone (1 equivalent) and 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in ethanol.
-
Reaction Conditions: Reflux the mixture for 4-5 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.
Biological Evaluation Protocols
In Vitro Anticancer Activity (MTT Assay)[5]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
α-Amylase Inhibition Assay[3][4]
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of α-amylase in phosphate buffer (pH 6.8) and a 1% starch solution in the same buffer.
-
Incubation: Pre-incubate the test compounds at various concentrations with the α-amylase solution for 10 minutes at 37 °C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the starch solution and incubate for 15 minutes at 37 °C.
-
Reaction Termination and Color Development: Stop the reaction by adding dinitrosalicylic acid (DNS) reagent and heat the mixture in a boiling water bath for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve. Acarbose can be used as a standard inhibitor.
Quantitative Data Summary
The following tables summarize the biological activity of various 4-(4-fluorophenyl)thiazole derivatives reported in the literature.
Table 1: Anticancer Activity of 4-(4-Fluorophenyl)thiazole Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 1 | 2-(Pyrrolotriazinone)-substituted | A549 (Lung) | 15.34 | [3] |
| 2 | 2-(Pyrrolotriazinone)-substituted | MCF-7 (Breast) | 18.21 | [3] |
| 3 | 2-(Hydrazonoethyl)-substituted | HT-29 (Colon) | > 100 | [4] |
| 4 | 2-Thioxo-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.5 | [5] |
| 5 | 2-Thioxo-thiazolo[4,5-d]pyrimidine | DU145 (Prostate) | 30.1 | [5] |
Table 2: α-Amylase Inhibitory Activity of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles [6]
| Compound ID | Arylidene Substituent | IC50 (µM) |
| 3h | 4-OH | 5.14 ± 0.03 |
| 3f | 3-Br | 5.88 ± 0.16 |
| 3b | 2-Br, 4-CH3 | 6.87 ± 0.01 |
| Acarbose (Standard) | - | 5.55 ± 0.06 |
Signaling Pathways and Experimental Workflows
Derivatives of 4-phenylthiazole have been shown to target several key signaling pathways implicated in cancer. Below are diagrams illustrating these pathways and a general workflow for the synthesis and evaluation of new derivatives.
Signaling Pathways
Caption: IGF-1R Signaling Pathway Inhibition.
Caption: Aurora Kinase Pathway Inhibition.
Caption: EGFR and PI3K/mTOR Pathway Inhibition.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method for the Analysis of 4-(4-Fluorophenyl)-2-methylthiazole
For Research Use Only
Abstract
This application note details a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 4-(4-Fluorophenyl)-2-methylthiazole. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the characterization and quantification of this compound. The described protocol provides a starting point for method development and can be adapted for various sample matrices after appropriate validation.
Introduction
This compound is a heterocyclic compound containing a thiazole and a fluorophenyl moiety. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and stability testing of such compounds during drug discovery and development. This document provides a comprehensive HPLC-UV method, including a detailed protocol and validation considerations based on ICH guidelines.
Physicochemical Properties (Predicted)
A summary of the key predicted physicochemical properties of this compound is presented below. These properties are essential for developing an appropriate analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNS | PubChem |
| Molecular Weight | 193.24 g/mol | PubChem |
| Predicted logP | 3.1 | ChemAxon |
| Predicted pKa | 2.5 (most basic) | ChemAxon |
| Predicted UV Absorbance (λmax) | ~280-320 nm | Inferred from similar thiazole derivatives |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with septa
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 295 nm (or as determined by UV scan) |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
Dissolve the sample containing this compound in the mobile phase to achieve a concentration that falls within the established calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation (as per ICH Guidelines)
The following parameters should be evaluated to validate the analytical method.[1][2][3][4]
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The peak for the analyte should be well-resolved from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | 80-120% of the test concentration. |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). |
Data Presentation
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n≥5 injections) |
Calibration Data (Example)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.9 |
| 100 | 1510.3 |
Visualizations
Caption: Logical workflow for HPLC-UV method development.
Caption: Experimental workflow for the HPLC analysis.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents [patents.google.com]
- 3. PubChemLite - this compound (C10H8FNS) [pubchemlite.lcsb.uni.lu]
- 4. Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Application Note: Purity Determination of 4-(4-Fluorophenyl)-2-methylthiazole using Gas Chromatography with Flame Ionization Detection (GC-FID)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative purity analysis of 4-(4-Fluorophenyl)-2-methylthiazole, a key intermediate in pharmaceutical synthesis. The described protocol provides a straightforward and accurate approach for quality control and purity assessment, ensuring the integrity of this critical compound in the drug development pipeline. The method is validated for its specificity, linearity, precision, and accuracy.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for the synthesis of various therapeutic agents. The purity of such intermediates is paramount, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Gas chromatography (GC) is a widely utilized analytical technique for separating and analyzing volatile and semi-volatile compounds.[1] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range for the quantification of organic molecules, making it an ideal method for purity assays in the pharmaceutical industry.[2][3] This application note provides a comprehensive protocol for the determination of the purity of this compound by GC-FID.
Experimental Protocol
A validated GC-FID method was developed to ensure accurate and precise quantification of this compound.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Sample: this compound test batch
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent
-
Inert Gas: Helium or Nitrogen (Carrier Gas), high purity
-
Fuel: Hydrogen, high purity
-
Oxidizer: Air, zero grade
Instrumentation
A gas chromatograph equipped with a split/splitless injector and a flame ionization detector was used for this analysis.
Chromatographic Conditions
The following instrumental parameters were established for the analysis:
| Parameter | Value |
| Column | Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Split (Split Ratio: 50:1) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 150 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Sample and Standard Preparation
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Analysis Procedure
-
Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.
-
Inject 1.0 µL of the solvent (dichloromethane) as a blank to ensure no interfering peaks are present.
-
Inject 1.0 µL of the Standard Solution in triplicate to check for system suitability (e.g., retention time repeatability and peak area precision).
-
Inject 1.0 µL of the Sample Solution in triplicate.
-
Record the chromatograms and integrate the peak areas.
Data Presentation
The purity of the this compound sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Sample Data Table
The following table summarizes hypothetical quantitative data obtained from the analysis of a test batch of this compound.
| Injection | Retention Time (min) | Peak Area (Main Peak) | Total Peak Area | Purity (%) |
| Sample 1 | 10.52 | 1,254,321 | 1,258,976 | 99.63 |
| Sample 2 | 10.53 | 1,255,100 | 1,259,780 | 99.63 |
| Sample 3 | 10.52 | 1,254,876 | 1,259,453 | 99.64 |
| Average | 10.52 | 1,254,766 | 1,259,403 | 99.63 |
| %RSD | 0.05% | 0.03% | 0.03% | 0.01% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for GC-FID Purity Analysis.
Logical Relationship for Purity Calculation
Caption: Purity Calculation Logic.
Conclusion
The GC-FID method described in this application note is a simple, rapid, and reliable technique for determining the purity of this compound. The method demonstrates good specificity and precision, making it suitable for routine quality control in both research and manufacturing environments. The short run time allows for high throughput analysis, contributing to efficient process monitoring and quality assurance in drug development.
References
Troubleshooting & Optimization
optimizing reaction conditions for 4-(4-Fluorophenyl)-2-methylthiazole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)-2-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)ethanone, with a thioamide, in this case, thioacetamide.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are 4'-fluoroacetophenone (to synthesize the α-haloketone intermediate) and thioacetamide. Brominating agents such as N-bromosuccinimide (NBS) or bromine are also required.
Q3: Can this synthesis be performed using microwave irradiation?
A3: Yes, microwave-assisted synthesis is a modern and efficient alternative to conventional heating.[1][2] It often leads to significantly shorter reaction times and higher yields.[1][2]
Q4: What are the expected yields for this reaction?
A4: Yields can vary depending on the reaction conditions and methodology. For similar Hantzsch thiazole syntheses, yields can range from moderate to good (61-80%) under conventional heating.[3][4] Microwave-assisted methods have the potential to provide even higher yields.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress.[3] The disappearance of the starting materials (α-haloketone and thioacetamide) and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Impure Reactants or Solvents | Ensure the purity of 2-bromo-1-(4-fluorophenyl)ethanone and thioacetamide. Use anhydrous solvents, as water can interfere with the reaction. |
| Incorrect Reaction Temperature | For conventional heating, ensure the reaction is refluxing at the appropriate temperature for the chosen solvent (e.g., ethanol). For microwave synthesis, optimize the temperature (typically between 80-120°C). |
| Suboptimal Solvent Choice | The choice of solvent is crucial. Ethanol is commonly used for conventional heating. For microwave-assisted synthesis, solvents like methanol or polyethylene glycol (PEG)-water mixtures can be effective.[5] Consider performing small-scale solvent screening to find the optimal solvent for your specific setup. |
| Instability of Thioacetamide | Thioacetamide can be unstable, especially under acidic conditions. Ensure it is of good quality and has been stored properly. |
| Inefficient Bromination of 4'-fluoroacetophenone | If the intermediate 2-bromo-1-(4-fluorophenyl)ethanone is impure or the yield is low, this will directly impact the final product yield. Ensure complete bromination and purify the intermediate if necessary. |
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | If starting materials are still present, extend the reaction time or slightly increase the temperature. |
| Side Reactions | Under acidic conditions, there is a possibility of forming isomeric side products like 3-substituted 2-imino-2,3-dihydrothiazoles.[6] Maintaining neutral or slightly basic conditions during the cyclization can minimize this. The formation of dibrominated species from 4'-fluoroacetophenone can also lead to impurities. |
| Decomposition of Reactants or Product | Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction closely and avoid unnecessarily long reaction times. |
| Hydrolysis of the Product | During workup, ensure that the conditions are not overly acidic or basic for extended periods, which could potentially lead to hydrolysis of the thiazole ring. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-eluting Impurities | If impurities are difficult to separate by column chromatography, consider recrystallization from a suitable solvent system. |
| Oily Product | If the product is an oil and difficult to handle, try triturating with a non-polar solvent like hexane to induce solidification. |
| Residual Starting Materials | An aqueous wash with a mild base (like sodium bicarbonate solution) can help remove unreacted acidic impurities, and a wash with a mild acid can help remove basic impurities before column chromatography. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Temperature | Reflux (e.g., ~78°C for ethanol) | 80 - 120°C[7] |
| Reaction Time | Several hours (e.g., 4-5 hours)[3][4] | 15 - 30 minutes[5] |
| Typical Solvents | Ethanol, Isopropanol[5] | Methanol, PEG-400/water[5] |
| Reported Yields | Moderate to Good (e.g., 61-80%)[3][4] | Good to Excellent (often higher than conventional)[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone (Intermediate)
This two-step protocol is based on the bromination of 4'-fluoroacetophenone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-fluoroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Bromination: To the stirred solution, add bromine (1 equivalent) dropwise at room temperature. The disappearance of the bromine color indicates its consumption. Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator (like AIBN) or an acid catalyst can be used.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. If bromine was used, quench any excess with a saturated solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound (Hantzsch Synthesis)
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) and thioacetamide (1.1 equivalents) in a polar solvent like ethanol.
-
Reaction:
-
Conventional Heating: Heat the mixture at reflux for several hours (typically 2-4 hours).
-
Microwave-Assisted: Place the reaction mixture in a sealed microwave vessel and heat to a temperature between 80-100°C for 15-30 minutes.[5]
-
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: After cooling the reaction mixture to room temperature, dilute it with water. Neutralize the solution with a mild base such as sodium bicarbonate solution, which may cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. If no precipitate forms, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 4-(4-Fluorophenyl)-2-methylthiazole. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in the Hantzsch synthesis of this compound can be attributed to several factors. Key areas to investigate include the purity of your reactants, the chosen reaction conditions, and the potential for side reactions.[1] The stability of the thioacetamide can also be a limiting factor, particularly under acidic conditions.
Q2: How critical is the purity of reactants and solvents for a successful synthesis?
Reactant and solvent purity is paramount for achieving high yields and purity.[1] Impurities in the 2-bromo-1-(4-fluorophenyl)ethanone or thioacetamide can lead to unwanted side reactions, consuming starting materials and complicating the purification of the final product. The presence of water can be detrimental in some cases, and using anhydrous solvents is often recommended.[1]
Q3: What are the most common side products, and how can they be minimized?
Common side products in the Hantzsch synthesis can include unreacted starting materials and intermediates. In some cases, regioisomers may form depending on the substitution pattern of the reactants. To minimize side products, ensure the use of pure reagents, optimize the stoichiometry of reactants, and maintain careful control over reaction temperature and time.
Q4: How can I effectively purify the crude this compound?
Standard purification techniques for this compound include:
-
Washing: The crude product can be washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.
-
Column Chromatography: Purification by column chromatography on silica gel is a highly effective method to isolate the desired product from impurities.
-
Recrystallization: Depending on the physical properties of the product and impurities, recrystallization from a suitable solvent system can be employed to enhance purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or impure starting materials.- Incorrect reaction temperature or time.- Inappropriate solvent. | - Verify the purity of 2-bromo-1-(4-fluorophenyl)ethanone and thioacetamide using analytical techniques (e.g., NMR, GC-MS).- Optimize reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).- Perform a small-scale solvent screen to identify the optimal solvent for your specific reaction. |
| Low Purity of the Final Product | - Incomplete reaction, leaving starting materials.- Formation of side products due to incorrect stoichiometry or temperature.- Ineffective purification method. | - Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature, while monitoring with TLC.- Use a slight excess of the thioamide to ensure complete conversion of the α-haloketone.- Employ column chromatography with an optimized eluent system for efficient separation of the product from impurities. |
| Difficulty in Isolating the Product | - Product is highly soluble in the work-up solvent.- Formation of an emulsion during aqueous work-up. | - If the product is water-soluble, consider extraction with a more polar organic solvent or perform a back-extraction.- To break emulsions, add a saturated brine solution or filter the mixture through a pad of celite. |
| Microwave Synthesis Fails to Initiate | - Insufficient absorption of microwave energy by the solvent.- Incorrect temperature or pressure settings. | - Choose a solvent with a higher dielectric constant suitable for microwave heating, such as ethanol or DMF.- Ensure the microwave reactor is programmed with the correct temperature and pressure limits for the chosen solvent and reactants. |
Comparative Data of Synthetic Methods
The synthesis of this compound can be achieved through various methods. Below is a comparison of the conventional Hantzsch synthesis and a modern microwave-assisted approach.
Table 1: Comparison of Synthetic Methods
| Parameter | Conventional Hantzsch Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 15-30 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
| Temperature | Reflux temperature of the solvent | 80-120 °C |
| Solvent | Ethanol, Isopropanol | Methanol, Ethanol, PEG-400/Water |
| Key Advantages | Well-established, scalable | Rapid, often higher yields, energy-efficient |
| Key Disadvantages | Longer reaction times, potentially lower yields | Requires specialized microwave equipment |
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis of this compound
This two-step protocol involves the initial synthesis of the α-haloketone followed by cyclocondensation.
Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
-
Dissolve 1 equivalent of 4'-fluoroacetophenone in a suitable solvent such as diethyl ether or chloroform.
-
Add 1 equivalent of a brominating agent, such as bromine or N-bromosuccinimide (NBS), to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench any unreacted bromine by washing with an aqueous solution of sodium thiosulfate, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(4-fluorophenyl)ethanone. This intermediate can often be used in the next step without further purification.
Step 2: Cyclocondensation to form this compound
-
In a round-bottom flask, combine 1 equivalent of 2-bromo-1-(4-fluorophenyl)ethanone and 1.1 equivalents of thioacetamide in a polar solvent like ethanol or isopropanol.
-
Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2: Microwave-Assisted One-Pot Synthesis of this compound
This method offers a more rapid and efficient synthesis in a single step.
-
In a microwave reactor vessel, suspend 1 equivalent of 4'-fluoroacetophenone, 1.1 equivalents of N-bromosuccinimide (NBS), and 1.2 equivalents of thioacetamide in a suitable microwave-safe solvent such as methanol or a mixture of polyethylene glycol (PEG)-400 and water.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 80-100 °C and irradiate for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature and dilute the mixture with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing Workflows and Troubleshooting Logic
Diagram 1: General Workflow for Hantzsch Thiazole Synthesis
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of 4-(4-Fluorophenyl)-2-methylthiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(4-Fluorophenyl)-2-methylthiazole during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound, dissolved in DMSO, precipitate when I add it to my aqueous cell culture medium?
A1: This is a common issue for hydrophobic compounds like this compound. While it is soluble in a polar aprotic solvent like DMSO, adding this stock solution to a largely aqueous environment (your cell culture medium) drastically reduces the solvent's ability to keep the compound dissolved. This is because the DMSO becomes miscible with the water, and the compound's poor aqueous solubility becomes the dominant factor, leading to precipitation.[1][2][3] It is crucial to ensure the final DMSO concentration in your assay is low enough to not be toxic to the cells, typically below 0.5% (v/v), which can further exacerbate the precipitation issue.[4]
Q2: What is the first and simplest approach to try and solve this precipitation problem?
A2: The most straightforward initial step is to optimize your dilution method. Instead of adding the DMSO stock directly to the full volume of your medium, try a serial dilution approach. Pre-dilute your stock solution in a small volume of warm (e.g., 37°C) culture medium, vortexing or sonicating gently to aid dissolution, and then add this intermediate dilution to the rest of your medium.[1] Also, ensure you are using the highest tolerable final concentration of DMSO for your specific cell line to maximize solubility.[3]
Q3: Are there alternative solvents I can use to prepare my stock solution?
A3: Yes, other water-miscible organic solvents can be used. Ethanol is a common alternative to DMSO.[4] However, like DMSO, the final concentration in your cell culture should be kept low (typically <0.5% v/v) to avoid cellular stress and effects on membrane proteins.[4] The choice of solvent can sometimes be compound-specific, so a small pilot experiment to test solubility and cell tolerance is recommended.
Q4: My compound is still precipitating. What are the next-level strategies I can employ?
A4: If optimizing the co-solvent approach fails, you can explore more advanced formulation strategies. These include the use of solubilizing excipients such as cyclodextrins or surfactants.[5][6][7]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that is more water-soluble.[6][8]
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in aqueous solutions.[4] However, the choice and concentration of surfactant must be carefully evaluated for cell toxicity.
Q5: How can I determine the maximum soluble concentration of this compound under my experimental conditions?
A5: A kinetic solubility assay is a practical method to determine this. This involves preparing a high-concentration stock solution in an organic solvent (e.g., DMSO) and then serially diluting it into your aqueous assay buffer. The solutions are then incubated and visually or instrumentally (e.g., using nephelometry or UV-Vis spectroscopy) inspected for the highest concentration that remains precipitate-free over a relevant time course.
Troubleshooting Guide
This guide provides a structured approach to resolving solubility issues with this compound.
Problem: Precipitate forms immediately upon adding DMSO stock to aqueous medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of the compound. | Decrease the final working concentration of the compound. | The compound remains in solution at lower concentrations. |
| Low final DMSO concentration. | Determine the maximum tolerable DMSO concentration for your cell line (e.g., 0.1%, 0.25%, 0.5%) and use the highest permissible level.[3] | Increased final DMSO concentration helps maintain solubility. |
| Shock precipitation due to rapid dilution. | Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed medium, mix well, and then add this to the final volume.[1] | Gradual dilution prevents the compound from crashing out of solution. |
| Low temperature of the aqueous medium. | Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound.[1] | Higher temperature can transiently increase solubility. |
Problem: Compound appears soluble initially but precipitates over time during the experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metastable supersaturated solution was formed. | The concentration is likely above the thermodynamic solubility limit. Reduce the final concentration. | A stable solution is maintained throughout the experiment. |
| Interaction with components in the medium (e.g., proteins in serum). | If using serum, try reducing the serum concentration or using a serum-free medium for the experiment if your cells can tolerate it. Conversely, serum proteins can sometimes help solubilize hydrophobic compounds.[1] | Identify if serum components are contributing to or hindering solubility. |
| Compound degradation leading to less soluble byproducts. | Assess the stability of the compound in your experimental medium over the time course of the assay. | Determine if compound stability is the root cause of precipitation. |
Quantitative Data Summary
| Solubilization Method | Aqueous Medium | Maximum Achievable Concentration (µM) | Observations |
| 1% DMSO (v/v) | Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | Significant precipitation observed. |
| 0.5% DMSO (v/v) | DMEM + 10% FBS | 5 - 10 | Clear solution initially, some precipitation after 4 hours. |
| 0.5% Ethanol (v/v) | DMEM + 10% FBS | 2 - 8 | Similar to DMSO, potential for precipitation over time. |
| 5 mM HP-β-Cyclodextrin in PBS | Phosphate-Buffered Saline (PBS), pH 7.4 | 25 - 50 | Forms a stable, clear solution. |
| 0.1% Tween® 80 in DMEM | DMEM (serum-free) | 15 - 30 | Stable dispersion, but potential for cell toxicity should be evaluated. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, appropriate vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 50 mM) in your desired aqueous buffer (e.g., PBS or serum-free medium).
-
Compound Addition: Prepare a high-concentration stock of this compound in a minimal amount of a suitable organic solvent like acetone or ethanol.
-
Complex Formation: While vigorously vortexing the HP-β-CD solution, add the compound stock dropwise. The organic solvent can be evaporated off later using a stream of nitrogen or a rotary evaporator if necessary.[9]
-
Equilibration: Allow the mixture to equilibrate by shaking or stirring at room temperature for several hours (e.g., 4-24 hours) to ensure maximum complexation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inclusion of a Catechol-Derived Hydrazinyl-Thiazole (CHT) in β-Cyclodextrin Nanocavity and Its Effect on Antioxidant Activity: A Calorimetric, Spectroscopic and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)-2-methylthiazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the typical starting materials are 2-bromo-1-(4-fluorophenyl)ethan-1-one and thioacetamide.
Q2: What is the general reaction mechanism for the Hantzsch synthesis of this compound?
A2: The reaction proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom from thioacetamide on the α-carbon of 2-bromo-1-(4-fluorophenyl)ethan-1-one in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to form the aromatic thiazole ring.[3][4]
Q3: Are there alternative, more modern methods for this synthesis?
A3: Yes, a microwave-assisted, one-pot synthesis offers a more efficient and environmentally friendly alternative to the classical Hantzsch synthesis. This method typically involves reacting 2'-fluoroacetophenone, a brominating agent like N-bromosuccinimide (NBS), and thioacetamide in a microwave reactor. This approach often results in shorter reaction times and high yields.[1][2]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Impure Reactants: Impurities in 2-bromo-1-(4-fluorophenyl)ethan-1-one or thioacetamide can lead to side reactions. 2. Incorrect Reaction Temperature: The reaction may not proceed if the temperature is too low. 3. Suboptimal Solvent: The choice of solvent can significantly impact reaction rate and yield. 4. Decomposition of Thioacetamide: Thioacetamide can be unstable, especially under acidic conditions. | 1. Purify Reactants: Ensure the purity of starting materials using appropriate techniques like recrystallization or distillation. 2. Optimize Temperature: For conventional heating, ensure the reaction mixture reaches a gentle reflux. For microwave synthesis, a temperature range of 90-120°C is often effective.[1] 3. Solvent Screening: Perform small-scale experiments with different solvents (e.g., ethanol, methanol, isopropanol) to find the optimal one for your specific setup. 4. Use Fresh Thioacetamide: Use freshly opened or purified thioacetamide for the reaction. |
| Formation of Multiple Products (Visible on TLC) | 1. Side Reactions: The formation of byproducts is a common issue. 2. Isomer Formation: Depending on the reaction conditions, the formation of the isomeric 2-(4-fluorophenyl)-4-methylthiazole is possible, although less common with thioacetamide. 3. Self-condensation of α-haloketone: 2-bromo-1-(4-fluorophenyl)ethan-1-one can undergo self-condensation, especially in the presence of a base. | 1. Control Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reactants. 2. Purification: Utilize column chromatography or recrystallization to separate the desired product from isomers and other byproducts. 3. Slow Addition of Base: If a base is used, add it slowly to the reaction mixture to minimize self-condensation of the α-haloketone. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Oiling Out During Recrystallization: The product may separate as an oil instead of crystals during recrystallization. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Optimize Recrystallization: Screen different solvents or solvent mixtures for recrystallization. Using a solvent pair (a good solvent and a poor solvent) can often induce crystallization. Slow cooling is crucial for the formation of pure crystals.[5][6] |
| Product is a Dark Oil or Tarry Solid | 1. Decomposition: The product or starting materials may have decomposed due to excessive heat or prolonged reaction times. 2. Presence of Polymeric Byproducts: Side reactions can lead to the formation of high molecular weight, tarry substances. | 1. Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating. 2. Purification: Attempt to isolate the product from the tar by dissolving the crude mixture in a suitable solvent and filtering off the insoluble material. Column chromatography may then be used for further purification. |
Experimental Protocols
Protocol 1: Classical Hantzsch Thiazole Synthesis
This protocol is a conventional method for the synthesis of this compound.
Materials:
-
2-bromo-1-(4-fluorophenyl)ethan-1-one
-
Thioacetamide
-
Ethanol (or Methanol)
-
Sodium carbonate solution (5%)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 equivalent) and thioacetamide (1.1-1.2 equivalents).
-
Add ethanol or methanol as the solvent and a magnetic stir bar.
-
Heat the mixture to a gentle reflux with stirring for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction. A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Allow the crude product to air dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[3]
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol offers a more rapid and efficient synthesis.[2]
Materials:
-
2'-Fluoroacetophenone
-
N-Bromosuccinimide (NBS)
-
Thioacetamide
-
Polyethylene glycol (PEG)-400 and water (as a green reaction medium)
Procedure:
-
In a microwave reactor vessel, suspend 2'-fluoroacetophenone (1 equivalent), NBS (1.1 equivalents), and thioacetamide (1.2 equivalents) in a mixture of PEG-400 and water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for a short duration (typically 15-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The crude product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.[2]
Data Presentation
| Parameter | Classical Hantzsch Synthesis | Microwave-Assisted Synthesis |
| Reactants | 2-bromo-1-(4-fluorophenyl)ethan-1-one, Thioacetamide | 2'-Fluoroacetophenone, NBS, Thioacetamide |
| Typical Solvent | Ethanol, Methanol | PEG-400/Water |
| Reaction Time | 1-3 hours | 15-30 minutes |
| Typical Yield | Moderate to Good (61-80% for similar compounds)[7] | Generally higher than classical methods |
| Purity of Crude Product | Often requires purification | Requires purification |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: General laboratory workflow for the Hantzsch thiazole synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
References
stability testing of 4-(4-Fluorophenyl)-2-methylthiazole under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 4-(4-Fluorophenyl)-2-methylthiazole. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Troubleshooting Guides and FAQs
Q1: My assay results for this compound are inconsistent during stability testing. What could be the cause?
A1: Inconsistent assay results can stem from several factors. Consider the following troubleshooting steps:
-
Sample Preparation: Ensure accurate and consistent preparation of all samples, including stock solutions, dilutions, and controls. Inaccuracies in weighing or dilution can lead to significant variability.
-
Analytical Method Validation: Verify that the analytical method, typically a stability-indicating HPLC method, is fully validated according to ICH Q2(R1) guidelines.[1] Key validation parameters include specificity, linearity, accuracy, precision, and robustness. An unvalidated or non-robust method is a common source of inconsistent results.
-
Instrument Performance: Check the performance of your analytical instrumentation, such as the HPLC system.[2] Ensure proper calibration, detector stability, and column performance. System suitability tests should be performed before each analytical run.
-
Storage Conditions: Confirm that the stability chambers or ovens are maintaining the specified temperature and humidity conditions accurately and consistently.[3]
-
Excipient Interaction: If working with a formulated product, consider the possibility of interactions between this compound and the excipients, which may lead to degradation.[4]
Q2: I am observing unexpected peaks in my chromatograms during a forced degradation study. How do I identify them?
A2: The appearance of new peaks indicates the formation of degradation products. To identify these, a systematic approach is necessary:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the unknown peaks, which is crucial for determining their molecular weight and elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Further fragmentation of the parent ion in an MS/MS experiment can provide structural information about the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation of the impurity followed by 1D and 2D NMR analysis is often required.[1]
-
Forced Degradation Pathway Analysis: The conditions under which a particular degradation product is formed (e.g., acidic, basic, oxidative) provide clues about its chemical nature. For instance, hydrolysis products are expected under acidic or basic stress.
Q3: What are the typical degradation pathways for thiazole-containing compounds like this compound?
A3: Thiazole rings are generally stable, but can undergo degradation under certain conditions.[5][6] Potential degradation pathways include:
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under harsh acidic or basic conditions, potentially leading to the formation of thioamides and α-haloketones or their derivatives.
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions. The fluorophenyl group may also be susceptible to photolytic degradation.[7]
Q4: How should I design a forced degradation study for this compound?
A4: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating method.[2][3] The study should include the following stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 80°C).[2]
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 80°C).[2]
-
Neutral Hydrolysis: Refluxing in water at an elevated temperature.[2]
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[2]
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3] A control sample should be protected from light.
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 105°C).[2]
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound, based on typical results for analogous compounds.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of Parent | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 80°C | 85.2 | 14.8 | 2 |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | 80°C | 78.5 | 21.5 | 3 |
| Neutral Hydrolysis | Water | 24 hours | 80°C | 98.1 | 1.9 | 1 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 92.7 | 7.3 | 2 |
| Photolytic | 1.2 million lux hours | Photostability Chamber | 25°C | 96.5 | 3.5 | 1 |
| Thermal (Solid) | Dry Heat | 48 hours | 105°C | 99.2 | 0.8 | 1 |
Table 2: Purity Analysis of this compound under Different Storage Conditions (Accelerated Stability)
| Time Point | Storage Condition | % Assay | Total Impurities (%) |
| Initial | 25°C / 60% RH | 99.8 | 0.2 |
| 3 Months | 40°C / 75% RH | 99.5 | 0.5 |
| 6 Months | 40°C / 75% RH | 99.1 | 0.9 |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies on this compound.[2]
1. Materials and Reagents:
-
This compound (purity > 99%)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a PDA or UV detector
-
Photostability chamber
-
Oven
-
pH meter
-
Reflux condenser
3. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.[2]
4. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.[2]
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.[2]
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Reflux the mixture at 80°C for 24 hours. After cooling, dilute to a final concentration of 100 µg/mL with the mobile phase.[2]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.[2]
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in the mobile phase) in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark under the same conditions.[2]
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase for analysis.[2]
5. Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and water is commonly used.[2]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound and its degradation products.[8]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a pH 3.0 phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
common pitfalls in the Hantzsch synthesis of thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Hantzsch synthesis of thiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis and what are its key components?
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings.[1][2][3] It involves the condensation reaction between an α-haloketone and a thioamide.[2][4] The reaction proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]
Q2: I am experiencing a low yield in my Hantzsch thiazole synthesis. What are the common causes?
Low yields in the Hantzsch synthesis can arise from several factors. The classical method sometimes requires long reaction times and harsh conditions, which can lead to product degradation or the formation of side products.[5] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical. Traditional methods using refluxing alcohol may not be optimal for all substrates.[5][6]
-
Purity of Reactants: Impurities in the α-haloketone or thioamide can significantly impact the reaction outcome.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired thiazole.[5]
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
Q3: My reaction is not going to completion. How can I improve the conversion rate?
To drive the reaction forward, consider the following strategies:
-
Catalysis: The use of a catalyst can significantly accelerate the reaction. A variety of catalysts, including silica-supported tungstosilicic acid, have been shown to be effective.[7][8]
-
Alternative Energy Sources: Microwave irradiation or ultrasonic assistance can dramatically reduce reaction times and improve yields compared to conventional heating.[7][9][10][11]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. A mixture of ethanol and water is often effective.[7][12] Solvent-free conditions have also been reported to give high yields.[8][13][14]
-
Reactant Concentration: Using an excess of one of the reagents, typically the thioamide, can help drive the reaction to completion.[15]
Q4: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?
The formation of isomers is a known issue, particularly when using N-monosubstituted thioureas. The reaction medium plays a crucial role in determining the regioselectivity:
-
Neutral Solvents: Using a neutral solvent typically leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[16]
-
Acidic Conditions: Performing the synthesis under acidic conditions can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[16] The proportion of the imino isomer is influenced by the specific acid, temperature, and substrate structure.[16] To favor a single isomer, careful control of the pH is essential.
Q5: What are some common byproducts in the Hantzsch thiazole synthesis and how can they be removed?
Besides isomeric impurities, other byproducts can form. Unreacted starting materials, especially excess thioamide, are common.[15] Purification is typically achieved through recrystallization or column chromatography.[17] The choice of solvent for recrystallization is crucial for obtaining a pure product. Pouring the reaction mixture into a solution of a weak base, like sodium carbonate, can help precipitate the neutral thiazole product while keeping more polar impurities in solution.[4]
Troubleshooting Guide
Issue 1: Low Overall Yield
If you are experiencing a low overall yield, a systematic approach to optimizing the reaction conditions is recommended. The following workflow can help identify the key parameters affecting your synthesis.
Caption: Troubleshooting workflow for low yields in Hantzsch thiazole synthesis.
Issue 2: Formation of Isomeric Byproducts
When using N-substituted thioureas, the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers can occur, especially under acidic conditions.
Caption: Logical workflow to control regioselectivity in the Hantzsch synthesis.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of the Hantzsch thiazole synthesis.
Table 1: Effect of Catalyst and Solvent on Yield
| Entry | α-Haloketone | Thio-compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | None | Water | Reflux | 3 | 50 |
| 2 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | None | Ethanol | Reflux | 3.5 | 62 |
| 3 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | SiW.SiO2 (15%) | Ethanol/Water (1:1) | 65 | 2 | 87 |
| 4 | 2-bromoacetophenone | Thiourea | None | Methanol | 100 | 0.5 | High |
| 5 | Arylethanone | Thioamide | Lipase (10 mol%) | Water | RT | 0.17 | 97 |
Data adapted from references[4][7][11][12].
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Substrates | Method | Time | Yield (%) |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + Thioureas | Conventional (Reflux in Methanol) | 8 h | Lower |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + Thioureas | Microwave Irradiation | < 30 min | 89-95 |
Data adapted from reference[10].
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole[4]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watchglass and allow it to air dry to obtain the crude product.
-
The crude product can be further purified by recrystallization if necessary.
Protocol 2: Catalyst-Assisted Synthesis of Substituted Hantzsch Thiazole Derivatives[7][12]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilicic acid (SiW.SiO2, 15 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and SiW.SiO2 (15 mol%).
-
Add 5 mL of a 1:1 ethanol/water mixture.
-
Reflux the mixture with stirring at 65°C for 2-3.5 hours or subject it to ultrasonic irradiation at room temperature for 1.5-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to room temperature to crystallize the product.
-
Collect the product by filtration, wash with cold ethanol, and dry.
Mandatory Visualizations
Hantzsch Thiazole Synthesis Pathway
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
References
- 1. bepls.com [bepls.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sussex.figshare.com [sussex.figshare.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. google.com [google.com]
- 16. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. scribd.com [scribd.com]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-(4-Fluorophenyl)-2-methylthiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely used and scalable method for synthesizing this compound is the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone, specifically 2-bromo-4'-fluoroacetophenone, and a thioamide, which in this case is thioacetamide.[1][2] While modern variations like microwave-assisted one-pot synthesis can be more efficient for laboratory-scale and rapid library generation, the traditional Hantzsch synthesis is often more straightforward for large-scale industrial production.[3]
Q2: What are the primary starting materials for the Hantzsch synthesis of this compound?
A2: The primary starting materials are:
-
2-Bromo-4'-fluoroacetophenone: This α-haloketone is a key intermediate. It is a beige to light grey-green crystalline powder or flakes.[4]
-
Thioacetamide: This is the thioamide component that provides the sulfur and the C2-methyl group of the thiazole ring.
Q3: Are there any significant safety concerns with the starting materials at scale?
A3: Yes, 2-bromo-4'-fluoroacetophenone is a corrosive material and should be handled with care.[5] It is recommended to use personal protective equipment, including eye shields, face shields, and gloves. The reaction should be carried out in a well-ventilated area or a chemical fume hood.[5] For large-scale operations, it is crucial to have appropriate containment and emergency procedures in place.
Q4: What are the typical reaction conditions for the Hantzsch synthesis of this compound?
A4: Typically, the reaction is carried out by reacting equimolar amounts of 2-bromo-4'-fluoroacetophenone and thioacetamide in a suitable solvent.[6] Common solvents include ethanol or methanol.[6][7] The mixture is usually heated to reflux for several hours to drive the reaction to completion.[6]
Q5: What are the main advantages of using the Hantzsch synthesis for scaling up production?
A5: The main advantages of the Hantzsch synthesis for scale-up include:
-
Robust and well-established: The reaction is reliable and has been used for over a century.[1]
-
Scalability: The process has been shown to be scalable for industrial production.[3]
-
High yields: The Hantzsch synthesis is known for providing good to excellent yields of the desired thiazole derivative.[8]
II. Troubleshooting Guide
Problem 1: Low Reaction Yield
Q: We are experiencing lower than expected yields when scaling up the synthesis. What are the potential causes and how can we troubleshoot this?
A: Low yields during the scale-up of the Hantzsch synthesis can be attributed to several factors. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. In larger batches, reaction times may need to be extended. Optimize Temperature: Ensure the reaction mixture is maintained at the optimal reflux temperature. In large reactors, localized cooling can occur, so proper agitation and temperature monitoring are crucial. |
| Side Reactions | Control Temperature: The Hantzsch synthesis is exothermic, and overheating can lead to the formation of side products.[7] Implement controlled addition of one of the reactants to manage the exotherm, especially in large reactors. pH Control: The reaction can be sensitive to pH. While typically run under neutral to slightly acidic conditions, performing the synthesis under strongly acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[9][10] Careful control of the pH during the reaction and work-up is important. |
| Reagent Quality | Ensure Purity of Starting Materials: Use high-purity 2-bromo-4'-fluoroacetophenone and thioacetamide. Impurities in the starting materials can lead to side reactions and lower yields.[7] |
| Product Isolation | Optimize Work-up Procedure: Ensure the product is fully precipitated during the work-up. Neutralizing the reaction mixture carefully with a base like sodium bicarbonate or ammonium hydroxide can improve the isolation of the product.[11] Efficient Extraction: If an extraction is performed, ensure the correct solvent is used and that the extractions are performed a sufficient number of times to recover all the product. |
Problem 2: Product Purity Issues and Impurities
Q: We are observing significant impurities in our final product after scaling up. What are the common impurities and how can we improve the purity?
A: Impurity profiles can change upon scaling up a reaction. Here are some common impurities and strategies for their control:
| Common Impurity Type | Identification and Control Strategies |
| Unreacted Starting Materials | Monitoring and Stoichiometry: Use TLC or HPLC to monitor for the presence of starting materials. A slight excess of thioacetamide can be used to ensure the complete consumption of the more expensive 2-bromo-4'-fluoroacetophenone.[7] |
| Side-Reaction Products | Isomeric Impurities: Under certain conditions, particularly acidic ones, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles can occur.[9][10] Maintaining a neutral pH during the reaction can minimize the formation of these isomers. Control of Reaction Conditions: Strict temperature control is crucial to minimize the formation of degradation products and other side-reaction products. |
| Residual Solvents | Efficient Drying: After filtration, ensure the product is thoroughly dried under vacuum at an appropriate temperature to remove any residual solvents from the reaction or crystallization process. |
Purification Strategies for Large-Scale Batches:
-
Recrystallization: This is a highly effective method for purifying solid products at scale.
-
Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of thiazole derivatives include ethanol, methanol, or mixtures with water.[3]
-
-
Washing: After filtration, thoroughly wash the filter cake with a suitable solvent (in which the product is sparingly soluble) to remove soluble impurities.
Problem 3: Challenges with Work-up and Isolation at Scale
Q: We are finding the work-up and isolation of the product to be difficult and time-consuming for our large-scale batches. What are some practical recommendations?
A: Scaling up the work-up and isolation requires careful planning to ensure efficiency and safety.
| Challenge | Recommendations |
| Handling Large Volumes of Solvents | Optimize Precipitation/Crystallization: Focus on a robust crystallization procedure that allows for direct isolation of a high-purity product by filtration, minimizing the need for large-volume extractions. |
| Filtration of Large Quantities of Solid | Appropriate Equipment: Use appropriately sized filtration equipment, such as a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single vessel, improving efficiency and minimizing handling. |
| Drying of the Final Product | Efficient Drying Methods: For large quantities of product, a vacuum oven or a agitated filter dryer is more efficient than air drying. Ensure the drying temperature is below the melting point of the product to avoid decomposition. |
III. Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is a typical lab-scale procedure for the Hantzsch synthesis.
Materials:
-
2-Bromo-4'-fluoroacetophenone
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate solution (5%)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4'-fluoroacetophenone (1.0 eq.) in absolute ethanol.
-
Add thioacetamide (1.0-1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a 5% sodium bicarbonate solution to neutralize the mixture until effervescence ceases.
-
A precipitate of the product should form. Collect the solid by vacuum filtration and wash the filter cake with deionized water.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to yield this compound as a solid.
Protocol 2: Scale-Up Considerations for Pilot Plant Synthesis
When scaling up to a pilot plant, the following modifications to the laboratory protocol should be considered:
-
Reactor Setup: Use a jacketed glass-lined or stainless-steel reactor with overhead stirring and a temperature probe.
-
Reagent Addition: For better temperature control, consider adding a solution of one of the reactants (e.g., 2-bromo-4'-fluoroacetophenone in ethanol) portion-wise or via a dropping funnel to the solution of the other reactant (thioacetamide in ethanol) in the reactor.
-
Temperature Control: Utilize the reactor jacket for heating and cooling to maintain a steady reflux temperature and to cool the reaction mixture efficiently after completion.
-
Work-up:
-
Instead of pouring into a beaker, the neutralization can be done directly in the reactor by carefully adding the sodium bicarbonate solution.
-
The product slurry can then be transferred to a suitable filter (e.g., a Nutsche filter) for isolation.
-
-
Purification:
-
Recrystallization can be performed in the same reactor by adding the appropriate solvent, heating to dissolve the solid, and then cooling in a controlled manner to induce crystallization.
-
The resulting slurry is then filtered and the product is washed and dried.
-
IV. Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up the synthesis.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 7. Process Chemistry (Case Study and Impurities in APIs) | PPTX [slideshare.net]
- 8. tandfonline.com [tandfonline.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Purification of Fluorinated Thiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated thiazole compounds.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific issues that may arise during the purification of fluorinated thiazole compounds via column chromatography and recrystallization.
Column Chromatography
Question 1: My fluorinated thiazole compound is co-eluting with a non-polar impurity on a silica gel column using a hexane/ethyl acetate solvent system. How can I improve the separation?
Answer:
Co-elution of compounds with similar polarities is a common challenge. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can enhance separation. Start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. This will help to better resolve compounds with close Rf values.
-
Solvent System Modification: Experiment with different solvent systems. Replacing ethyl acetate with dichloromethane (DCM) or a mixture of DCM and methanol can alter the selectivity of the separation. The unique electronic properties of fluorinated compounds can cause them to interact differently with various solvents.[1]
-
-
Change the Stationary Phase:
-
Fluorinated Stationary Phases: For challenging separations of fluorinated compounds, consider using a stationary phase with fluorinated moieties, such as a pentafluorophenyl (PFP) phase. These phases can offer alternative selectivity based on interactions like dipole-dipole and π-π stacking, which are different from the interactions on standard silica gel.[2]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18 column can be an effective alternative.
-
-
Sample Loading Technique:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This technique often leads to sharper bands and improved separation.
-
Question 2: I am observing significant tailing of my basic fluorinated thiazole compound on the silica gel column. What is causing this and how can I fix it?
Answer:
Peak tailing of basic compounds on silica gel is typically caused by strong interactions between the basic nitrogen atoms in the thiazole ring and the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and lower yields.
-
Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) is commonly used at a concentration of 0.1-1%. The triethylamine will neutralize the acidic sites on the silica gel, reducing the strong interactions with your basic compound and resulting in more symmetrical peaks.
-
Use a Different Stationary Phase:
-
Neutral or Basic Alumina: Switching to a more basic stationary phase, such as neutral or basic alumina, can prevent the strong acidic interactions that cause tailing.
-
Deactivated Silica Gel: You can also use silica gel that has been "end-capped" or treated to reduce the number of free silanol groups.
-
Question 3: My fluorinated thiazole compound appears to be degrading on the silica gel column, leading to low recovery. What can I do?
Answer:
Degradation on silica gel can occur if your compound is sensitive to the acidic nature of the stationary phase.
-
Run the Column Quickly: Minimize the contact time between your compound and the silica gel by using flash chromatography with a higher flow rate.
-
Deactivate the Silica Gel: Before running the column, you can wash the silica gel with a solution of your mobile phase containing 1-2% triethylamine to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica gel.
Recrystallization
Question 1: My fluorinated thiazole compound "oils out" instead of crystallizing when I try to recrystallize it. How can I induce crystallization?
Answer:
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is common with polar fluorinated molecules due to strong intermolecular interactions.[3]
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature very slowly. You can insulate the flask to encourage slow cooling. Once at room temperature, you can then move it to a colder environment like a refrigerator or ice bath.
-
Use More Solvent: The concentration of your compound in the hot solvent might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it slowly again.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
Question 2: I have a very low yield after recrystallizing my fluorinated thiazole compound. How can I improve my recovery?
Answer:
Low recovery can be due to several factors:
-
High Solubility in Cold Solvent: Your compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solvent Screening: You may need to screen for a different solvent or solvent system. A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.
-
Two-Solvent System: Try a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
-
-
Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use just enough hot solvent to fully dissolve your compound.
-
Premature Crystallization: If the compound crystallizes too quickly during filtration of insoluble impurities, you can lose product. Ensure your filtration apparatus is pre-heated.
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on the thiazole ring affect its polarity and chromatographic behavior?
A1: The position of the fluorine atom can significantly impact the molecule's dipole moment and overall polarity. A fluorine atom's strong electron-withdrawing nature can alter the electron density of the thiazole ring, affecting its interaction with the stationary phase. For example, a fluorine atom near a basic nitrogen might reduce its basicity, which could lessen tailing on silica gel. The exact effect on chromatographic behavior will depend on the overall structure of the molecule, but it is a critical factor to consider when developing a purification method.
Q2: What are some common impurities I might encounter in the synthesis of fluorinated thiazoles?
A2: Common impurities often arise from the starting materials or side reactions during the synthesis. For instance, in a Hantzsch thiazole synthesis, you might have unreacted α-haloketone or thioamide starting materials. Side products from over-alkylation or competing cyclization pathways can also be present.
Q3: Are there any safety precautions I should take when purifying fluorinated thiazole compounds?
A3: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Many organic solvents used in chromatography and recrystallization are flammable and/or toxic, so always work in a well-ventilated fume hood. Some fluorinated compounds themselves may have unknown toxicological properties, so handle them with care.
Data Presentation
The following table provides illustrative data on the purification of a hypothetical fluorinated thiazole compound, "Fluoro-Thiazole X," using different methods. This data is intended to demonstrate how to compare the effectiveness of various purification techniques.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization | ||||
| - Ethanol | 85% | 98% | 75% | Good for removing less polar impurities. |
| - Toluene/Hexane | 85% | 95% | 80% | Effective, but final purity is slightly lower. |
| Flash Chromatography | ||||
| - Silica Gel (Hexane/EtOAc) | 85% | 97% | 85% | Good separation from non-polar byproducts. |
| - Silica Gel (DCM/MeOH) | 85% | 99% | 70% | Excellent purity but lower yield due to some tailing. |
| - Silica Gel (+1% Et₃N) | 85% | 99% | 82% | Addition of triethylamine improved peak shape and yield. |
| Preparative HPLC | ||||
| - C18 (Acetonitrile/Water) | 97% (post-chromatography) | >99.5% | 90% | Used for final polishing to achieve high purity. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Fluorinated Thiazole
This protocol is a general guideline for purifying a moderately polar fluorinated thiazole derivative on silica gel.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
-
Sample Preparation and Loading:
-
Dissolve the crude fluorinated thiazole in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for better resolution, perform a dry loading by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified fluorinated thiazole.
-
Protocol 2: Recrystallization of a Fluorinated Thiazole
This protocol describes a single-solvent recrystallization, a common and effective purification technique.
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude fluorinated thiazole.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or ethyl acetate) at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. The compound should crystallize out of the solution.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Avoid using an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: A typical experimental workflow for the purification of fluorinated thiazole compounds.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for 4-(4-Fluorophenyl)-2-methylthiazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method validation for 4-(4-Fluorophenyl)-2-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for this compound?
A recommended starting point is a reverse-phase HPLC (RP-HPLC) method with UV detection.[1] Based on methods used for similar thiazole derivatives, a C18 column is often effective.[2]
A typical setup would be:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a slightly acidic buffer, such as a pH 3.0 phosphate buffer. For other thiazoles, mixtures of 0.1% orthophosphoric acid in water and acetonitrile have also proven effective.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 280 nm is a reasonable starting point, but it's crucial to determine the optimum wavelength by analyzing the standard on a PDA detector.[2][4]
-
Column Temperature: 30°C.[2]
Q2: Which validation parameters must be evaluated according to ICH guidelines?
According to the International Council on Harmonisation (ICH) guidelines (Q2(R2)), the core validation parameters for an assay and impurity test include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[5] Forced degradation studies are key to demonstrating specificity.[6]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results to the true value. It's often reported as percent recovery.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (short-term) and Intermediate Precision (within-lab variations).[5][7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Q3: How should I perform forced degradation studies for this compound?
Forced degradation, or stress testing, is crucial to establish the stability-indicating properties of your analytical method.[6][8] Studies should be conducted on a single batch and aim for 1% to 30% degradation of the active pharmaceutical ingredient (API).[9] The following conditions are typically applied:
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl. If no degradation occurs at room temperature, the mixture can be heated.[6][8]
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH. Similar to acid hydrolysis, heating may be required if the compound is stable at room temperature.[6][8]
-
Oxidative Degradation: Expose the drug substance to a solution of hydrogen peroxide (e.g., 3%).[8] The reaction is typically run at room temperature.[8]
-
Thermal Degradation: Expose the solid drug substance to dry heat, for instance, in an oven at 105°C for 48 hours.[8]
-
Photolytic Degradation: Expose a solution of the drug substance to a light source in a photostability chamber, following ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[8]
Q4: What are the typical acceptance criteria for method validation?
While specific limits depend on the application, general acceptance criteria based on regulatory guidelines are:
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999[2] |
| Accuracy (% Recovery) | Typically within 98.0% - 102.0% for an assay.[2] For impurities, the range can be wider. |
| Precision (% RSD) | ≤ 2.0% for repeatability and intermediate precision.[2] |
| System Suitability | % RSD of peak areas from replicate injections should be ≤ 2.0%.[3][4] |
Experimental Protocols
Protocol 1: HPLC Method Validation
This protocol outlines the steps for validating an HPLC method for the quantification of this compound.
1. Materials and Instrumentation:
-
Test Substance: this compound reference standard (purity >99%).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Phosphate buffer reagents.
-
Instrumentation: HPLC system with a UV or PDA detector.[2]
2. Chromatographic Conditions (Representative Method):
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm.[2]
-
Mobile Phase: Acetonitrile and pH 3.0 phosphate buffer in a gradient mixture.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 280 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30°C.[2]
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol.[2]
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to create a series of concentrations (e.g., 0.1 µg/mL to 20 µg/mL) to cover the linearity range.[2]
-
Sample Preparation: Dissolve the sample containing the analyte in methanol, sonicate for 15 minutes to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[2]
4. Validation Procedure:
-
Follow the workflow diagram below to perform validation tests for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines.[10]
Protocol 2: Forced Degradation Study
This protocol describes the procedure for stress testing to evaluate the stability of this compound.
1. Materials and Instrumentation:
-
Test Substance: this compound (purity >99%).
-
Reagents: Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Hydrogen peroxide (3%), Acetonitrile (HPLC grade), Water (HPLC grade).[8]
-
Instrumentation: HPLC system with PDA or UV detector, photostability chamber, oven, pH meter.[8]
2. Stock Solution Preparation (1 mg/mL):
-
Prepare a stock solution of the analyte in acetonitrile. This stock will be used for all stress conditions.[8]
3. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at room temperature or heat if necessary. Analyze at appropriate time points.[8]
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature or heat. Analyze at appropriate time points.[8]
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]
-
Thermal: Place the solid substance in an oven at 105°C for 48 hours.[8] After exposure, prepare a solution for analysis.
-
Photolytic: Expose a solution of the substance in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark.[8]
4. Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method. The method must be able to separate the main peak from all degradation product peaks.[8]
Quantitative Data Summary
The following table summarizes representative performance parameters for an HPLC method, based on data from analogous thiazole compounds.[2] These values serve as a typical benchmark for method validation.
| Parameter | Representative HPLC Method | Alternative Method 1: HPLC-UV | Alternative Method 2: LC-MS/MS[2] |
| Linearity (R²) | ≥ 0.999 | Evaluated | ≥ 0.997 (over 1.25-1250 ng/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within acceptable limits | Within acceptable limits |
| Precision (% RSD) | ≤ 2.0% | Within acceptable limits | Within acceptable limits |
| LOD | 0.01 µg/mL | Not specified | Not specified |
| LOQ | 0.03 µg/mL | 1.22 ng/mL (as LLOQ) | 1.25 ng/mL |
Visualized Workflows
Caption: Workflow for the validation of a new analytical method.[2]
Caption: Experimental workflow for forced degradation studies.[8]
Troubleshooting Guide
Q: I'm observing peak tailing in my chromatogram. What are the possible causes and solutions?
A: Peak tailing can result from several issues:
-
Cause: Column degradation or contamination. Over time, the stationary phase can degrade, or active sites can be exposed.[11]
-
Solution: First, try flushing the column with a strong solvent. If that fails, replace the column. Using a guard column can help extend the life of your analytical column.[12]
-
Cause: Incompatibility between the sample solvent and the mobile phase.[13]
-
Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Ideally, dissolve the sample directly in the mobile phase.[14]
-
Cause: Inappropriate mobile phase pH for an ionizable compound.
-
Solution: Adjust the pH of the mobile phase to ensure the analyte is in a single, non-ionized form.
Q: My retention times are drifting between injections. How can I resolve this?
A: Retention time drift is a common issue that compromises reproducibility.
-
Cause: Poor column temperature control. Fluctuations in temperature affect solvent viscosity and retention.[12]
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.[12]
-
Cause: Incorrect mobile phase composition or degradation.
-
Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixer is functioning correctly. Degas the mobile phase to prevent air bubbles.[12]
-
Cause: Insufficient column equilibration time between runs, especially in gradient elution.
-
Solution: Increase the column equilibration time to ensure the column returns to the initial conditions before the next injection.[12]
Q: The system pressure is suddenly very high. What should I check?
A: High back-pressure can damage the pump and column.
-
Cause: Blockage in the system. This is most commonly due to a clogged column inlet frit or blocked tubing.[14]
-
Solution: Systematically isolate the source of the blockage. Disconnect the column and run the pump to see if the pressure drops. If it does, the column is likely the issue. Try back-flushing the column (if recommended by the manufacturer). If the pressure is still high without the column, check for blockages in the injector or connecting tubing.[11]
-
Cause: Salt precipitation from the mobile phase buffer.
-
Solution: Ensure the buffer is fully dissolved and miscible with the organic solvent. Flush the system with water before shutting down to prevent salt crystallization.[14]
-
Cause: Sample precipitation on the column.
-
Solution: Ensure your sample is fully dissolved and filter it before injection.[15]
References
- 1. tpcj.org [tpcj.org]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cipac.org [cipac.org]
- 5. database.ich.org [database.ich.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. upm-inc.com [upm-inc.com]
- 8. benchchem.com [benchchem.com]
- 9. ijrpp.com [ijrpp.com]
- 10. database.ich.org [database.ich.org]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to 4-(4-Fluorophenyl)-2-methylthiazole and Other Thiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in the development of novel therapeutics. This guide provides a comparative analysis of 4-(4-Fluorophenyl)-2-methylthiazole and related thiazole derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide valuable insights for researchers.
Physicochemical Properties and Synthesis
The introduction of a fluorophenyl group at the 4-position and a methyl group at the 2-position of the thiazole ring significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability. The fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic profiles.
The synthesis of 4-aryl-2-methylthiazoles typically follows the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioacetamide with an α-haloketone. For this compound, the reaction would involve thioacetamide and 2-bromo-1-(4-fluorophenyl)ethanone.
Table 1: Comparison of Physicochemical Properties of Selected Thiazole Derivatives
| Compound | Structure | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | 193.24 | 3.1 | |
| 2-Methyl-4-phenylthiazole | 175.25 | 2.8 | |
| 4-(4-Chlorophenyl)-2-methylthiazole | 209.7 | 3.4 | |
| 4-(4-Methoxyphenyl)-2-methylthiazole | 205.27 | 2.7 |
Note: LogP values are predicted and serve as an estimation of lipophilicity.
Comparative Biological Activity
Thiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases.
Anticancer Activity
Table 2: Cytotoxicity of Structurally Related Thiazole Derivatives against Cancer Cell Lines
| Compound | Substituent at 4-position | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Phenyl | A549 (Lung) | 23.30 | [1] |
| Analog 2 | 4-p-Tolyl | SKNMC (Neuroblastoma) | 10.8 | [2] |
| Analog 3 | 4-(4-chlorophenyl) | Hep-G2 (Liver) | 11.6 | [2] |
| Analog 4 | 4-(3,4,5-trimethoxyphenyl) | Multiple | 0.021-0.071 | [3] |
Note: The IC50 values are for compounds structurally related to this compound and are presented for comparative purposes.
Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Thiazole derivatives have emerged as a promising class of kinase inhibitors.[4][5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anticancer strategy. While direct inhibition data for this compound on VEGFR-2 is not available, related thiazole compounds have shown potent inhibitory activity.
Table 3: VEGFR-2 Inhibition by Structurally Related Thiazole Derivatives
| Compound | Structure | VEGFR-2 Inhibition IC50 (nM) | Reference |
| Sorafenib (Reference) | FDA-approved drug | 90 | [4] |
| Thiazole Derivative A | 2-amino-4-arylthiazole | 51.09 | [4] |
| Thiazole Derivative B | 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine | Not specified for VEGFR-2 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Hantzsch Thiazole Synthesis of this compound (General Procedure)
Materials:
-
Thioacetamide
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve thioacetamide (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with water and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of thiazole compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Thiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.[4]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: Add the diluted test compound and VEGFR-2 enzyme to the wells of a 384-well plate.
-
Initiate Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Conclusion
This compound belongs to a class of thiazole derivatives with significant potential in drug discovery, particularly in the development of anticancer agents. While direct experimental data for this specific compound is not extensively available, the analysis of structurally related compounds provides a strong rationale for its investigation. The presence of the 4-fluorophenyl moiety is often associated with enhanced biological activity. Further studies are warranted to fully elucidate the biological profile of this compound and to determine its potential as a therapeutic candidate. The experimental protocols provided herein offer a framework for such investigations.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidinediones and Thiopyrans | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Fluorophenyl)-2-methylthiazole Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for a hypothetical series of 4-(4-Fluorophenyl)-2-methylthiazole analogs as potential anticancer agents. The data and insights presented are synthesized from various studies on structurally related thiazole derivatives, offering a predictive framework for designing novel therapeutic compounds. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The 4-(4-fluorophenyl) substituent is a common feature in many biologically active molecules, often enhancing potency.[1]
Hypothetical Analog Series and Predicted Anticancer Activity
For this guide, we will consider a series of analogs based on the this compound scaffold. The primary points of modification (R1 and R2) are highlighted in the chemical structure diagram below. The predicted anticancer activity is based on established SAR principles for related thiazole compounds, where electron-withdrawing and certain bulky substituents can influence cytotoxicity. For instance, studies on related 4-phenylthiazole derivatives have shown that substitutions on the phenyl ring significantly impact their antiproliferative effects.[3][4]
General Scaffold for SAR Analysis
Caption: General structure of this compound with modification points.
Table 1: Predicted Anticancer Activity of Hypothetical this compound Analogs
| Compound ID | R¹ Substitution (on 2-methyl) | R² Substitution (on Phenyl Ring) | Predicted IC₅₀ (µM) vs. MCF-7 | Rationale for Predicted Activity |
| 1a (Parent) | -H | -H | 5.0 - 10.0 | Baseline activity of the core scaffold. |
| 1b | -OH | -H | 2.5 - 5.0 | Introduction of a hydrogen bond donor may increase interaction with biological targets. |
| 1c | -COOH | -H | > 10.0 | Increased polarity may reduce cell permeability and cytotoxic activity. |
| 1d | -Ph | -H | 1.0 - 2.5 | Increased steric bulk and hydrophobicity can enhance binding to target proteins. |
| 2a | -H | 2-Cl | 1.0 - 3.0 | Electron-withdrawing group at the ortho position can enhance activity. |
| 2b | -H | 3-NO₂ | 0.5 - 1.5 | Strong electron-withdrawing group may significantly increase potency. |
| 2c | -H | 2-OCH₃ | 5.0 - 8.0 | Electron-donating group may slightly decrease activity compared to the parent compound. |
| 2d | -OH | 2-Cl | < 1.0 | Combination of favorable substituents at both positions may lead to synergistic effects. |
Note: The IC₅₀ values are hypothetical and intended for comparative purposes only, based on SAR trends observed in related chemical series. MCF-7 is a human breast adenocarcinoma cell line commonly used in anticancer screenings.
Experimental Protocols
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a representative method for assessing the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines.
Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5][6]
-
Compound Treatment: A serial dilution of the test compounds is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. A control group with medium and DMSO (vehicle) is also included. The plates are then incubated for another 48-72 hours.[5]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7][8]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Workflow for a Typical SAR Study
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Simplified PI3K/Akt Signaling Pathway
Thiazole derivatives have been reported to interfere with various signaling pathways implicated in cancer, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Simplified PI3K/Akt signaling pathway, a potential target for thiazole analogs.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole: Hantzsch vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of thiazole derivatives is a critical task. The thiazole ring is a key structural motif in a wide array of pharmacologically active compounds. This guide provides a detailed comparative analysis of two prominent synthetic methodologies for obtaining 4-(4-Fluorophenyl)-2-methylthiazole: the classical Hantzsch thiazole synthesis and modern microwave-assisted synthesis. We will delve into a side-by-side comparison of their performance, supported by experimental data, to inform methodological choices in a research and development setting.
The target molecule, this compound, is a valuable building block in medicinal chemistry, incorporating a fluorinated phenyl group, a common feature in many modern pharmaceuticals designed to enhance metabolic stability and binding affinity. The choice of synthetic route can significantly impact the efficiency, cost, and environmental footprint of its production.
At a Glance: Hantzsch vs. Microwave Synthesis
The traditional Hantzsch synthesis is a robust and well-established method, while microwave-assisted synthesis offers a more rapid and often higher-yielding alternative. The key distinctions are summarized below.
| Parameter | Hantzsch Synthesis (Conventional Heating) | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 12 hours | 10 - 30 minutes |
| Typical Yield | 60 - 85% | 85 - 95% |
| Energy Consumption | High | Low |
| Solvent Usage | Moderate to High | Low to Moderate |
| Scalability | Well-established for large scale | Can be challenging for large scale |
| Key Advantage | Reliability and established protocols | Speed, efficiency, and higher yields |
| Key Disadvantage | Long reaction times and lower yields | Specialized equipment required |
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the core transformations.
Caption: Workflow for the conventional Hantzsch synthesis.
Caption: Workflow for the microwave-assisted synthesis.
Experimental Protocols
Below are detailed experimental protocols for both the conventional Hantzsch and microwave-assisted synthesis of this compound.
Protocol 1: Hantzsch Synthesis (Conventional Heating)
This protocol is adapted from established procedures for the synthesis of 4-aryl-2-methylthiazoles.
Materials:
-
2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol, 218 mg)
-
Thioacetamide (1.2 mmol, 90 mg)
-
Ethanol (10 mL)
-
Sodium bicarbonate (for work-up)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add thioacetamide (1.2 mmol).
-
The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on general procedures for the microwave-assisted Hantzsch synthesis of thiazoles.[1]
Materials:
-
2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol, 218 mg)
-
Thioacetamide (1.2 mmol, 90 mg)
-
Ethanol (5 mL)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reaction vessel, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol) and thioacetamide (1.2 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
The reaction mixture is irradiated at a constant temperature of 100-120 °C for 10-30 minutes.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The reaction mixture is transferred to a separatory funnel and diluted with water and ethyl acetate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.
Comparative Analysis of Performance
The primary advantages of the microwave-assisted synthesis are the dramatic reduction in reaction time and a significant increase in yield.[1] While the Hantzsch synthesis is a reliable method, its lengthy reaction time and often moderate yields make it less efficient for high-throughput screening or rapid lead optimization in a drug discovery setting.
The microwave method's efficiency stems from the rapid and uniform heating of the polar reaction mixture by microwave irradiation, which accelerates the rate of reaction.[1] This often leads to cleaner reactions with fewer byproducts, simplifying the purification process.
From a green chemistry perspective, the microwave-assisted method is also more favorable. The shorter reaction times translate to lower energy consumption. Furthermore, the efficiency of the reaction may allow for the use of smaller volumes of solvents.
Conclusion for Researchers and Drug Development Professionals
For the synthesis of this compound, the microwave-assisted approach presents a compelling alternative to the traditional Hantzsch method. Its primary benefits of significantly reduced reaction times and higher yields can accelerate research and development timelines. While the initial investment in microwave reactor technology is a consideration, the long-term gains in efficiency and productivity are substantial.
The classical Hantzsch synthesis remains a viable and valuable method, particularly for large-scale synthesis where scalability is a primary concern and established protocols are preferred. However, for laboratory-scale synthesis, rapid analogue generation, and process optimization, the microwave-assisted synthesis is the superior choice. The selection of the optimal method will ultimately depend on the specific needs and resources of the research team.
References
Unraveling the Biological Targets of 4-(4-Fluorophenyl)-2-methylthiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel small molecules is intrinsically linked to the precise identification and validation of their biological targets. 4-(4-Fluorophenyl)-2-methylthiazole, a compound featuring the versatile fluorophenyl-thiazole scaffold, belongs to a chemical class that has demonstrated a wide spectrum of pharmacological activities. While direct experimental data on this specific molecule is limited, extensive research on its structural analogs provides a valuable framework for predicting its biological interactions and mechanism of action. This guide offers a comparative analysis of potential biological targets for this compound, supported by experimental data from closely related compounds and a detailed overview of relevant validation methodologies.
Potential Biological Targets and Comparative Inhibitory Activity
Based on the activities of its structural analogs, this compound is predicted to interact with several key biological targets implicated in a range of diseases, from cancer to diabetes and neurodegenerative disorders. The following tables summarize the inhibitory activities of various fluorophenyl-thiazole derivatives and compare them with established inhibitors for each potential target class.
Table 1: Anticancer Targets
| Target | This compound Analog/Derivative | Analog IC50 | Standard Inhibitor | Standard Inhibitor IC50 |
| BRD4 | 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one | Data not available | JQ1 | 77 nM (for BRD4(BD1)) |
| Tubulin Polymerization | 4-substituted methoxybenzoyl-aryl-thiazoles | 0.021–0.071 µM | Colchicine | 10.65 nM |
| VEGFR-2 | Novel 1,3-thiazole derivative | 0.093 µM | Sorafenib | 0.059 µM |
| Aromatase | Fluorophenyl-substituted 1,3,4-thiadiazole derivative | ~52–55 µM (MCF-7 cells) | Letrozole | 50-100 nM (MCF-7aro cells) |
Table 2: Metabolic and Neurological Targets
| Target | This compound Analog/Derivative | Analog IC50/Kᵢ | Standard Inhibitor | Standard Inhibitor IC50/Kᵢ |
| α-Amylase | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole (Compound 3h) | 5.14 µM | Acarbose | 5.55 µM |
| hMAO-A | Thiazole-hydrazone derivative (Compound 3f) | 1.20 µM | Clorgiline | 0.0071 µM |
| hMAO-B | Thiazole-hydrazone derivative | Data not available | Selegiline | 0.040 µM |
| Acetylcholinesterase (AChE) | Thiazole-based derivative (Compound 10) | 103.24 nM | Donepezil | 8.12 nM (bovine AChE) |
Key Signaling Pathways
The potential anticancer activity of this compound and its analogs can be contextualized through their modulation of critical signaling pathways.
Caption: Postulated BRD4/c-Myc signaling pathway inhibition.
Caption: Inhibition of the Notch-Akt signaling pathway.
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount for the validation of biological targets. Below are detailed methodologies for key assays relevant to the potential activities of this compound.
Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
α-Amylase Inhibition Assay
This assay evaluates the potential of a compound to inhibit α-amylase, an enzyme involved in carbohydrate metabolism.
-
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution
-
Test compound
-
Phosphate buffer (pH 6.8)
-
Dinitrosalicylic acid (DNS) reagent
-
-
Procedure:
-
Pre-incubation: Pre-incubate the test compound with the α-amylase solution for 10 minutes at 37°C.
-
Reaction Initiation: Add starch solution to start the reaction and incubate for 15 minutes at 37°C.
-
Reaction Termination: Add DNS reagent to stop the reaction.
-
Color Development: Heat the mixture in a boiling water bath for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
-
Human Monoamine Oxidase (hMAO) Inhibition Assay
This assay determines the inhibitory effect of compounds on hMAO-A and hMAO-B isoforms.
-
Materials:
-
Recombinant human MAO-A and MAO-B
-
Test compound
-
Phosphate buffer (pH 7.4)
-
Substrate (e.g., kynuramine)
-
96-well plate
-
Fluorescence plate reader
-
-
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the respective hMAO isoform with the test compound at various concentrations at 37°C.
-
Reaction Initiation: Add the substrate to start the enzymatic reaction.
-
Fluorescence Monitoring: Monitor the production of the fluorescent product over time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both hMAO-A and hMAO-B.
-
Conclusion
While the direct biological target of this compound remains to be definitively elucidated, the extensive research on its structural analogs strongly suggests its potential as a modulator of various key proteins and pathways involved in cancer, metabolic, and neurological diseases. The comparative data and detailed experimental protocols provided in this guide serve as a robust foundation for researchers to formulate and test hypotheses regarding the mechanism of action of this and similar compounds. Further investigation through the outlined experimental workflows will be crucial in validating these potential targets and unlocking the full therapeutic promise of the fluorophenyl-thiazole scaffold.
Comparative Efficacy Analysis: 4-(4-Fluorophenyl)-2-methylthiazole Derivatives versus Standard Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of derivatives of 4-(4-Fluorophenyl)-2-methylthiazole against standard drugs, drawing upon available preclinical data. Due to limited specific research on this compound, this report focuses on the performance of its structural analogs, which have shown significant potential in oncology. The inclusion of a fluorine atom and a thiazole core is a recurring motif in the design of novel therapeutic agents, enhancing metabolic stability and binding affinity.[1]
Efficacy in Oncology: A Comparative Overview
Structurally related compounds to this compound have demonstrated notable anti-proliferative and pro-apoptotic effects across various cancer cell lines.[1] This section compares the cytotoxic activity of these derivatives with standard anticancer drugs.
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of various thiazole derivatives, structurally related to this compound, against human cancer cell lines. For comparison, IC50 values for standard chemotherapeutic agents are also presented.
| Compound/Drug | Cell Line | IC50 (µM) | Therapeutic Class | Reference |
| Thiazole Derivatives | ||||
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogue 25a | HCT-116 | Data not specified | Investigational | Sayed et al. (2020)[2] |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogue 25b | HepG2 | Data not specified | Investigational | Sayed et al. (2020)[2] |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogue 26 | HT-29 | Data not specified | Investigational | Sayed et al. (2020)[2] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative p2 | MCF7 | 10.5 | Investigational | [3] |
| Standard Anticancer Drugs | ||||
| Harmine | HCT-116, HepG2, HT-29 | Data not specified | Anticancer | Sayed et al. (2020)[2] |
| Cisplatin | HCT-116, HepG2, HT-29 | Data not specified | Anticancer | Sayed et al. (2020)[2] |
| 5-Fluorouracil (5-FU) | MCF7 | 5.2 | Anticancer | [3] |
Note: Specific IC50 values for analogues 25a, 25b, and 26 were not available in the provided search results, though they were reported to show remarkable effectiveness.[2]
Potential Therapeutic Applications Beyond Oncology
Derivatives of the this compound scaffold have also been investigated for other therapeutic applications, including as antidiabetic and antimicrobial agents.
Quantitative Data Summary: Enzyme Inhibition
The inhibitory activity of fluorophenyl-thiazole derivatives against enzymes relevant to diabetes and neurodegenerative disorders is presented below, with comparisons to standard inhibitors.
| Compound/Drug | Target Enzyme | IC50 (µM) | Therapeutic Area | Reference |
| Thiazole Derivatives | ||||
| 2-(2-(4-Methylbenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole (3h) | α-Amylase | 5.14 ± 0.03 | Antidiabetic | [4][5][6] |
| Thiazol-2-ylhydrazone Derivative 1 | hMAO-B | 0.85 | Neuroprotective | [4] |
| Thiazol-2-ylhydrazone Derivative 2 | hMAO-B | 0.52 | Neuroprotective | [4] |
| Standard Drugs | ||||
| Acarbose | α-Amylase | 5.55 ± 0.06 | Antidiabetic | [4][6][7] |
Postulated Mechanism of Action in Cancer
The anticancer activity of thiazole derivatives is believed to be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins, leading to mitochondrial dysfunction and subsequent cell death.
Caption: Postulated apoptotic signaling pathway for thiazole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is utilized to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., a this compound derivative) is dissolved in DMSO and diluted to various concentrations in culture medium. The medium from the cell plate is replaced with the medium containing the test compound, and the plate is incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
α-Amylase Inhibition Assay
This assay is used to evaluate the potential of a compound to inhibit α-amylase, an enzyme relevant to diabetes management.
-
Pre-incubation: The test compound is pre-incubated with α-amylase solution in a phosphate buffer (pH 6.8) for 10 minutes at 37°C.
-
Reaction Initiation: A starch solution is added to start the enzymatic reaction, and the mixture is incubated for 15 minutes at 37°C.
-
Reaction Termination and Color Development: The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent. The mixture is then heated in a boiling water bath for 5 minutes for color development.[4]
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and substrate without the inhibitor). The IC50 value is determined from the dose-response curve.[4]
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases.
-
Assay Preparation: The assay is conducted in a 96-well plate. The reaction mixture includes a phosphate buffer (pH 7.4), the specific human MAO isoform (A or B), and the test compound at various concentrations.
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Reaction Initiation and Monitoring: The enzymatic reaction is initiated by adding a suitable substrate (e.g., kynuramine). The production of a fluorescent product is monitored over time using a fluorescence plate reader.[4]
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal. The percentage of inhibition is calculated, and IC50 values are determined by non-linear regression analysis of the dose-response data.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-(4-Fluorophenyl)-2-hydrazinylthiazole|High-Quality RUO [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 4-(4-Fluorophenyl)-2-methylthiazole Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo activity of 4-(4-Fluorophenyl)-2-methylthiazole, a synthetic compound belonging to the diverse class of thiazole derivatives. While specific in vivo data for this exact molecule is limited in publicly available literature, this document extrapolates its potential efficacy by comparing it with structurally related thiazole analogs that have been evaluated for anticancer and antidiabetic properties. The information herein is intended to guide researchers in designing and interpreting in vivo validation studies.
Comparative In Vitro Anticancer Activity of Thiazole Derivatives
Thiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The 4-phenylthiazole scaffold is a common feature in many of these active compounds. The following table summarizes the in vitro activity of several 4-phenylthiazole analogs, providing a benchmark for the expected potency of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | (Hypothetical) | - | - |
| 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | Ovarian (OVCAR-4) | 1.569 ± 0.06 | [1] |
| 2-[2-[4-Hydroxy-3-(phenyl-hydrazinylidene)-benzylidene]hydrazinyl]-thiazole-4(5H)-one (4c) | Breast (MCF-7) | 2.57 ± 0.16 | [2] |
| 2-[2-[4-Hydroxy-3-(phenyl-hydrazinylidene)-benzylidene]hydrazinyl]-thiazole-4(5H)-one (4c) | Liver (HepG-2) | 7.26 ± 0.44 | [2] |
| Thiazole-coumarin hybrid (6a) | Breast (MCF-7) | - | [3] |
| Thiazole-coumarin hybrid (6a) | Colon (HCT-116) | - | [3] |
| Thiazole-coumarin hybrid (6a) | Liver (HepG-2) | - | [3] |
| 2-benzylidenehydrazineyl)-1,3-thiazole (3a) | Breast (MDA-MB-231) | 18.65 | [4] |
| Thiazole derivative (4) | Breast (MCF-7) | 5.73 | [4] |
| Thiazole derivative (5k) | Breast (MDA-MB-231) | 0.176 | [5] |
Comparative In Vivo Anticancer Efficacy of Thiazole Derivatives
In vivo studies using mouse xenograft models are crucial for validating the therapeutic potential of anticancer compounds. The following table presents in vivo data for a representative thiazole derivative, offering a point of comparison for future studies on this compound.
| Compound/Drug | Cancer Model | Mouse Strain | Dosage Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) | - |
| Thiadiazole Derivative 1 (Hypothetical) | Human Breast Cancer (T47D) | Nude Mice | 20 mg/kg, daily | ~55% | [6] |
| Cisplatin (Standard Chemotherapy) | Human Lung Cancer (H460) | Nude Mice | Not Specified | Significant | [6] |
Comparative In Vivo Antidiabetic Efficacy of Thiazole Derivatives
Certain thiazole derivatives have also been investigated for their potential in managing diabetes. The following table summarizes the in vivo efficacy of a hydrazine-thiazole derivative in a diabetic rat model.
| Compound/Drug | Animal Model | Dosing | Key Findings | Reference |
| This compound | (To be determined) | (To be determined) | (To be determined) | - |
| Hydrazine-thiazole derivative (HT-NO2) | Streptozotocin-induced diabetic Wistar rats | 50 and 100 mg/kg | Showed a protective role in animals' weight gain and indicated a possible antioxidant protective role in the liver and kidney.[7] | [7] |
| Curcumin | Streptozotocin-induced diabetic Wistar rats | 50 and 100 mg/kg | Showed a greater weight gain compared to the diabetic control group.[7] | [7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in vivo research. Below are representative protocols for anticancer and antidiabetic studies.
In Vivo Anticancer Efficacy Study: Subcutaneous Xenograft Model
-
Animal Model: Athymic nude mice (nu/nu) or other immunocompromised strains are typically used to prevent rejection of human tumor xenografts.
-
Cell Culture and Implantation: Human cancer cell lines (e.g., breast, lung, colon) are cultured under standard conditions. A suspension of 1-10 million cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.
-
Compound Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. This compound or a comparator compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the compound.
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[6] Animal body weight is monitored as a general indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed in the treated groups. At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histology, biomarker analysis).
In Vivo Antidiabetic Efficacy Study: Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate buffer (pH 4.5).[8] A typical dose is 50-60 mg/kg body weight.[9] Animals with fasting blood glucose levels above 200 mg/dL after 3 days are considered diabetic.[8]
-
Compound Administration: Diabetic rats are randomized into control and treatment groups. This compound or a comparator is administered orally or via another appropriate route for a specified period (e.g., 28 days).
-
Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples. Body weight, food, and water intake are also recorded.
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected for the analysis of various biochemical parameters, including serum insulin, C-peptide, cholesterol, triglycerides, and markers of liver and kidney function.[7][9]
-
Data Analysis: The effect of the treatment on blood glucose levels and other biochemical parameters is compared between the treated and diabetic control groups.
Mandatory Visualizations
Signaling Pathway
Thiazole derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[10][11][12]
Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo validation of a novel therapeutic candidate like this compound.
Caption: A generalized workflow for the in vivo validation of a therapeutic compound.
References
- 1. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 4. Investigating the anticancer potential of 4-phenylthiazole derived Ru(ii) and Os(ii) metalacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 4-(4-Fluorophenyl)-2-methylthiazole and its Analogs on Cancer Cell Lines
An Objective Analysis for Researchers and Drug Development Professionals
The therapeutic potential of thiazole-containing compounds in oncology is a burgeoning field of interest. These heterocyclic molecules serve as versatile scaffolds for the design of novel anticancer agents, with derivatives demonstrating potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. While specific research on 4-(4-Fluorophenyl)-2-methylthiazole is emerging, extensive studies on its structural analogs provide significant insights into its potential efficacy and mechanisms of action. This guide synthesizes the available preclinical data on closely related thiazole derivatives to offer a comparative analysis of their cytotoxic effects.
The general structure, featuring a fluorophenyl group attached to a thiazole ring, is a recurrent motif in the development of new anticancer agents. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, making these compounds promising candidates for further investigation.[1]
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic activity of various thiazole derivatives structurally related to this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 4c (a thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 |
| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |
| Compound 5 (a thiazole derivative) | HCT-116 (Colon) | Not specified, but showed significant inhibitory activity | Sunitinib | 0.100 |
| HeLa (Cervical) | Not specified, but showed significant inhibitory activity | Sunitinib | 0.100 | |
| MCF-7 (Breast) | Not specified, but showed significant inhibitory activity | Sunitinib | 0.100 | |
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | HepG-2 (Liver) | Strong cytotoxicity | Doxorubicin | Not specified |
| MCF-7 (Breast) | Strong cytotoxicity | Doxorubicin | Not specified | |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 | 5-Fluorouracil | 5.2 |
| 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) | Melanoma and Prostate Cancer Cells | 0.021 - 0.071 | Colchicine | Not specified |
Table 1: Comparative in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against a panel of human cancer cell lines.[2][3][4][5][6][7][8]
Unraveling the Mechanism of Action: Signaling Pathways
Based on studies of structurally similar thiazole derivatives, a plausible mechanism of action for this compound involves the induction of apoptosis through the intrinsic mitochondrial pathway and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[1]
One of the key targets identified for some thiazole derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3] Inhibition of VEGFR-2 can disrupt downstream signaling pathways, leading to an anti-proliferative effect. For instance, compound 4c was found to inhibit the VEGFR-2 enzyme with an IC50 of 0.15 µM.[2]
Furthermore, some derivatives have been shown to induce cell cycle arrest. Compound 4d, for example, caused accumulation in both the G1 and G2/M phases of the cell cycle in MDA-MB-231 cells.[3] Other related compounds have been found to modulate the Notch-Akt signaling pathway, which is vital for cancer cell survival.[1] The induction of apoptosis is a common outcome, with evidence of increased expression of pro-apoptotic proteins like BAX and BAK, leading to mitochondrial depolarization and cytochrome c release.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Inhibitory Activity of 4-(4-Fluorophenyl)-2-methylthiazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the inhibitory potential of 4-(4-Fluorophenyl)-2-methylthiazole and structurally related compounds against known inhibitors. While specific data for this compound is limited, extensive research on its structural analogs, particularly in the context of anticancer activity, offers valuable insights into the therapeutic potential of this class of compounds.[1] This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to aid in the evaluation of these novel chemical entities.
Quantitative Data Summary: Anticancer Activity
The following tables present the half-maximal inhibitory concentration (IC50) values for a selection of fluorophenyl-thiazole derivatives and established anticancer drugs against various human cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: In Vitro Cytotoxic Activity of Fluorophenyl-Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative 1 (4c: a 2-(4-hydroxybenzylidene) derivative with a phenylhydrazone substitution) | MCF-7 (Breast) | 2.57 ± 0.16[2] |
| HepG2 (Liver) | 7.26 ± 0.44[2] | |
| Derivative 2 (4b: a 2-(4-hydroxybenzylidene) derivative with a bromo substitution) | MCF-7 (Breast) | 31.5 ± 1.91[2] |
| HepG2 (Liver) | 51.7 ± 3.13[2] | |
| Derivative 3 (a 4-phenylthiazole-based Ru(II) metallacycle) | A549 (Lung) | Low micromolar range[3] |
| SW480 (Colon) | Low micromolar range[3] | |
| CH1/PA-1 (Ovarian) | Low micromolar range[3] | |
| Derivative 4 (a 4-methyl-2-(4-(alkyloxy)phenyl)thiazole derivative) | MCF-7 (Breast) | Data available[4][5] |
Table 2: In Vitro Cytotoxic Activity of Benchmark Anticancer Drugs
| Drug Name | Mechanism of Action | Breast (MCF-7) pIC50 | Lung (NCI-H460) pIC50 | Prostate (PC-3) pIC50 |
| Paclitaxel | Microtubule Stabilizer | 8.10 | 7.92 | 7.89 |
| Cisplatin | DNA Cross-linking Agent | 5.34 | 5.60 | 5.45 |
| Doxorubicin | Topoisomerase II Inhibitor | 7.35 | 7.09 | 7.19 |
| Gefitinib | EGFR Kinase Inhibitor | 5.15 | 5.00 | 4.96 |
| Note: pIC50 is the negative log10 of the IC50 value. A higher pIC50 value indicates greater potency. Data is illustrative and sourced from publicly available databases such as the NCI-60 screen.[6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[1]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a postulated signaling pathway for the anticancer effects of fluorophenyl-thiazole derivatives and a typical experimental workflow for their evaluation.
Caption: Postulated intrinsic apoptosis pathway induced by thiazole derivatives.
Caption: General workflow for in vitro anticancer activity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-(4-Fluorophenyl)-2-methylthiazole: A Procedural Guide for Laboratory Professionals
This document is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the responsible management and disposal of 4-(4-Fluorophenyl)-2-methylthiazole.
Hazard Profile and Safety Precautions
Given the absence of a specific SDS, a cautious approach is necessary. Thiazole and its derivatives are often flammable and can exhibit toxic properties.[1] The assumed hazard profile for this compound is summarized below.
| Hazard Category | Assumed Classification & Description | Precautionary Statements & Actions |
| Physical Hazards | Flammable Liquid (Assumed) : Thiazole derivatives can be flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] | Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use spark-proof tools and explosion-proof equipment.[2] Keep container tightly closed.[1][2] Take precautionary measures against static discharge.[2] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation - Assumed) : May be harmful if swallowed, inhaled, or in contact with skin.[1][3] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4] | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash skin thoroughly after handling.[1][4] Do not eat, drink, or smoke when using this product.[1][4] Wear protective gloves, protective clothing, and eye/face protection.[1][4] Use only outdoors or in a well-ventilated area. |
| Environmental Hazards | Harmful to Aquatic Life (Assumed) : Should be assumed to be harmful to aquatic life with potential for long-lasting effects.[4] | Avoid release to the environment.[4] Do not let the product enter drains or waterways.[4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Step 1: Waste Collection & Segregation
-
Container: Collect waste this compound in a dedicated, compatible, and leak-proof hazardous waste container.[1][5] Ensure the container is in good condition with no cracks or leaks.[5]
-
Segregation: Do not mix this waste with other incompatible waste streams.[6] Store waste containers according to their contents (e.g., flammable, corrosive) and ensure they are segregated from other incompatible wastes.[5][7]
-
Closure: Keep the waste container securely closed except when adding waste.[1][5]
Step 2: Labeling
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste".[1][5]
-
Contents: The label must include the full chemical name: "this compound" and indicate the approximate concentration and volume of the waste.[1] Chemical abbreviations or formulas are not acceptable.[5]
-
Generator Information: Complete all required generator information on the hazardous waste label as per your institution's policy.[5]
Step 3: Storage
-
Location: Store the labeled hazardous waste container in a designated and secure satellite accumulation area near the point of generation.[6][8]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[9]
-
Containment: Store containers in secondary containment to prevent spills from reaching drains.[5][7]
Step 4: Arranging for Disposal
-
Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5]
-
Professional Disposal: The waste will be handled by a licensed waste disposal service that specializes in chemical waste.[10]
Step 5: Decontamination and Empty Containers
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or gloves, must be collected in a sealed bag and disposed of as hazardous waste.[1]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[5][7] After triple-rinsing and air-drying, and once all hazard labels are defaced or removed, the container may be disposed of in the regular trash or recycling, in accordance with institutional policies.[5][8]
Spill and Leak Response
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated. If ventilation is poor, contact your EHS department.[1]
-
Control Ignition Sources: Extinguish all nearby sources of ignition.[1]
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[1][4] Do not use combustible materials such as paper towels to absorb the bulk of the spill.[1]
-
Cleanup: Collect all contaminated materials and place them in a sealed, properly labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. synerzine.com [synerzine.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
